PBI-1393
Description
Properties
CAS No. |
175072-12-5 |
|---|---|
Molecular Formula |
C19H31N9O4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C19H31N9O4/c1-27(2)15-14-16(24-11-23-15)28(12-25-14)9-4-3-5-10-32-19(31)26-13(17(29)30)7-6-8-22-18(20)21/h11-13H,3-10H2,1-2H3,(H,26,31)(H,29,30)(H4,20,21,22)/t13-/m1/s1 |
InChI Key |
WDXGFWJKUKJXAT-CYBMUJFWSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2CCCCCOC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBI-1393; PBI 1393; PBI1393; BCH-1393; BCH 1393; BCH1393; N,N-Dimethylaminopurine pentoxycarbonyl D-arginine; |
Origin of Product |
United States |
Foundational & Exploratory
PBI-1393: A Deep Dive into its Immunomodulatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-1393, also known as BCH-1393, is a novel small molecule immunomodulator that has demonstrated significant anti-tumor activity in preclinical models. Its core mechanism of action revolves around the potentiation of the host's immune response, specifically by enhancing T-helper 1 (Th1) cell activity. This in-depth guide synthesizes the available data on PBI-1393, detailing its effects on cytokine production, T-cell activation, and the underlying signaling pathways. The information presented herein is intended to provide a comprehensive technical resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action: Enhancement of Th1-Mediated Immunity
PBI-1393 functions as an anticancer agent by augmenting the cellular arm of the adaptive immune system. The primary mechanism involves the stimulation of Th1-type cytokine production and the enhancement of primary T-cell activation.[1] This leads to a more robust anti-tumor immune response, driven by cytotoxic T-lymphocytes (CTLs).
A pivotal study on PBI-1393 revealed its significant impact on key immunological parameters. The compound was shown to enhance the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two hallmark cytokines of the Th1 lineage, in human activated T-cells.[1] Furthermore, PBI-1393 was found to increase the messenger RNA (mRNA) expression of both IL-2 and IFN-γ, indicating that its effects are, at least in part, mediated at the transcriptional level.[1]
The functional consequences of this enhanced cytokine production are a significant boost in T-cell proliferation and an augmented CTL response against cancer cells.[1] These findings underscore the potential of PBI-1393 as an immunotherapeutic agent capable of overcoming tumor-induced immunosuppression.
Quantitative Efficacy Data
The immunomodulatory effects of PBI-1393 have been quantified in several key experiments. The following tables summarize the reported in vitro efficacy data.
| Parameter | Enhancement (%) | Cell Type |
| IL-2 Production | 51 | Human Activated T-cells |
| IFN-γ Production | 46 | Human Activated T-cells |
| T-cell Proliferation | 39 (above control) | Human T-cells |
| Cytotoxic T-Lymphocyte (CTL) Response | 42 | Human CTLs against PC-3 prostate cancer cells |
Table 1: In Vitro Immunomodulatory Effects of PBI-1393.[1]
Proposed Signaling Pathway: Adenosine Receptor Inhibition
By inhibiting adenosine receptors on T-cells, PBI-1393 is hypothesized to counteract this immunosuppressive signal. This would lead to the observed increase in T-cell activation, proliferation, and cytokine production. The proposed signaling cascade is depicted in the following diagram.
Caption: Proposed signaling pathway for PBI-1393's immunomodulatory effects.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are outlined below.
T-Cell Proliferation Assay
-
Objective: To determine the effect of PBI-1393 on the proliferation of human T-cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
T-cells are then purified from the PBMC population using negative selection immunomagnetic beads.
-
The purified T-cells are labeled with a fluorescent proliferation dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Labeled T-cells are cultured in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Various concentrations of PBI-1393 are added to the cell cultures. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a period of 3 to 5 days.
-
Following incubation, the cells are harvested and analyzed by flow cytometry. The dilution of the CFSE dye in daughter cells is used to quantify the extent of cell proliferation.
-
The percentage of proliferating cells in the PBI-1393 treated groups is compared to the vehicle control group.
-
Cytokine Production Assay (ELISA)
-
Objective: To measure the production of IL-2 and IFN-γ by activated T-cells in the presence of PBI-1393.
-
Methodology:
-
Purified human T-cells are cultured and stimulated as described in the T-cell proliferation assay (Section 4.1).
-
PBI-1393 at various concentrations or a vehicle control is added to the cultures.
-
The cells are incubated for 48 to 72 hours.
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The cytokine concentrations in the PBI-1393 treated groups are compared to the vehicle control group.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression
-
Objective: To assess the effect of PBI-1393 on the mRNA expression levels of IL-2 and IFN-γ.
-
Methodology:
-
Human T-cells are treated with PBI-1393 and stimulated as described previously.
-
After an appropriate incubation period (e.g., 6-24 hours), the T-cells are harvested.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for quantitative real-time PCR (qPCR) using specific primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative expression of IL-2 and IFN-γ mRNA is calculated using the delta-delta Ct method.
-
Cytotoxic T-Lymphocyte (CTL) Activity Assay
-
Objective: To evaluate the ability of PBI-1393 to enhance the cytotoxic activity of human CTLs against cancer cells.
-
Methodology:
-
Human CTLs are generated by co-culturing PBMCs with irradiated prostate cancer cells (e.g., PC-3) in the presence of IL-2 for several days.
-
The target cancer cells (PC-3) are labeled with a release agent, such as Calcein-AM or Chromium-51.
-
The labeled target cells are co-cultured with the generated CTLs at various effector-to-target (E:T) ratios in the presence or absence of PBI-1393.
-
The co-cultures are incubated for 4 to 6 hours.
-
The release of the labeling agent from the lysed target cells into the supernatant is measured using a fluorometer or a gamma counter.
-
The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Preclinical In Vivo Studies
PBI-1393 has demonstrated significant anti-tumor activity in syngeneic mouse tumor models. When administered in combination with sub-therapeutic doses of conventional cytotoxic drugs such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum, PBI-1393 led to a significant inhibition of tumor outgrowth.[2] This suggests a synergistic effect between the immunomodulatory action of PBI-1393 and the direct tumor-killing effects of chemotherapy.
Caption: Overview of the experimental workflow for evaluating PBI-1393.
Conclusion and Future Directions
PBI-1393 is a promising immunomodulatory agent with a clear mechanism of action centered on the enhancement of Th1-mediated anti-tumor immunity. The preclinical data strongly support its potential as a component of combination cancer therapies. The proposed mechanism involving the inhibition of adenosine receptors provides a solid rationale for its observed effects and warrants further investigation to identify the specific receptor subtype(s) involved and delineate the downstream signaling events in greater detail. Future research should focus on validating these findings in a broader range of tumor models and exploring the full potential of PBI-1393 in clinical settings. Although the development of PBI-1393 has been discontinued, the insights gained from its mechanism of action can inform the development of next-generation immunomodulatory drugs.[2]
References
PBI-1393: A Technical Overview of an Immunomodulatory Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-1393, also known as BCH-1393, is an experimental small molecule with demonstrated anticancer properties stemming from its function as an immunomodulator. Its primary mechanism of action is the enhancement of the host's immune response, specifically by augmenting T-helper 1 (Th1) type cytokine production and promoting primary T-cell activation. This leads to a more robust anti-tumor immune surveillance and response. This document provides a comprehensive technical guide on PBI-1393, summarizing its core functions, available quantitative data, and the experimental basis of these findings.
Introduction
PBI-1393, chemically identified as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine, has been investigated for its potential as an anticancer agent.[1] Unlike direct cytotoxic agents, PBI-1393's therapeutic potential lies in its ability to potentiate the patient's own immune system to target and eliminate cancer cells. Research has shown that it stimulates cytotoxic T-lymphocyte (CTL) responses, which are crucial for killing malignant cells.[1]
Primary Function and Mechanism of Action
The central function of PBI-1393 is the potentiation of the cellular immune response. This is achieved through the specific upregulation of Th1-associated cytokines and the direct activation of T-cells.
Enhancement of Th1 Cytokine Production
PBI-1393 has been shown to significantly increase the production of key Th1 cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated human T-cells.[1] This effect is observed at the protein level and is also correlated with an increase in the mRNA expression of both IL-2 and IFN-γ, indicating that the regulation occurs at the transcriptional level.[1]
-
Interleukin-2 (IL-2): A critical cytokine for the proliferation and differentiation of T-cells. By increasing IL-2 production, PBI-1393 fosters the expansion of T-cell populations, including those with anti-tumor activity.
-
Interferon-gamma (IFN-γ): A pleiotropic cytokine with potent anti-proliferative effects on some tumor cells and the ability to activate other immune cells, such as macrophages and Natural Killer (NK) cells, to participate in the anti-tumor response.
T-Cell Activation and Proliferation
The increased production of IL-2 directly contributes to the enhanced proliferation of T-cells.[1] This expansion of the T-cell pool is a critical step in mounting an effective and sustained immune response against cancer. Furthermore, PBI-1393 promotes the activation of cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for recognizing and eliminating cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on PBI-1393's effects on human T-cells.
| Parameter | Result | Cell Type | Reference |
| IL-2 Production Enhancement | 51% increase | Human Activated T-cells | [1] |
| IFN-γ Production Enhancement | 46% increase | Human Activated T-cells | [1] |
| T-cell Proliferation | 39% increase above control | Human T-cells | [1] |
| Cytotoxic T-Lymphocyte (CTL) Response | 42% increase against PC-3 prostate cancer cells | Human CTLs | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on PBI-1393 are not fully available in the public domain. However, based on the primary research, the following methodologies were employed.
Cell Culture and Activation
-
Cell Lines: Human T-cells and Jurkat cells (a human T-lymphocyte cell line) were likely used for the in vitro assays. PC-3 prostate cancer cells were used as targets in the CTL response assay.[1]
-
T-cell Activation: Primary human T-cells were activated using standard laboratory procedures, likely involving stimulation with anti-CD3 and anti-CD28 antibodies, to mimic the physiological activation signals.
Cytokine Production Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the protein levels of IL-2 and IFN-γ secreted by T-cells into the culture medium following treatment with PBI-1393.
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction): To measure the mRNA expression levels of IL-2 and IFN-γ in T-cells, providing insight into the transcriptional regulation by PBI-1393.[1]
T-Cell Proliferation Assay
-
Standard cell proliferation assays, such as those based on the incorporation of tritiated thymidine or the use of fluorescent dyes (e.g., CFSE), would have been used to measure the increase in T-cell numbers after stimulation and treatment with PBI-1393.
Cytotoxic T-Lymphocyte (CTL) Response Assay
-
A cytotoxicity assay was performed to assess the ability of CTLs to kill target cancer cells (PC-3). This likely involved co-culturing the CTLs with labeled PC-3 cells and measuring the release of the label (e.g., chromium-51 or a fluorescent dye) as an indicator of cancer cell lysis.
Signaling Pathways and Visualizations
The precise upstream signaling pathways and molecular targets of PBI-1393 have not been fully elucidated in publicly available research. The primary publication notes that the mechanism of action was still unknown at the time of its writing.[1] However, based on its observed effects, a logical relationship and a high-level experimental workflow can be visualized.
Caption: High-level overview of the effects of PBI-1393 on T-cell function.
Caption: Generalized experimental workflow for in vitro analysis of PBI-1393.
In Vivo Studies and Synergistic Effects
In addition to in vitro studies, PBI-1393 has been evaluated in syngeneic mouse experimental tumor models.[1] These studies have shown that PBI-1393 can significantly inhibit tumor outgrowth.[1] Notably, its anti-tumor activity is particularly significant when administered in combination with sub-therapeutic doses of conventional cytotoxic drugs such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1] This suggests a synergistic effect where PBI-1393 enhances the efficacy of standard chemotherapy, likely by stimulating an immune response against tumor cells that are stressed or dying due to the cytotoxic agents.
Conclusion and Future Directions
PBI-1393 is an immunomodulatory agent with a primary function of enhancing Th1-mediated anti-tumor immunity. Its ability to increase the production of IL-2 and IFN-γ, leading to greater T-cell proliferation and CTL activity, underscores its potential as a cancer therapeutic. The synergistic effects observed with standard chemotherapies are particularly promising, suggesting a role for PBI-1393 in combination treatment regimens.
Further research is required to fully elucidate the specific molecular targets and signaling pathways through which PBI-1393 exerts its effects. More detailed dose-response studies and comprehensive in vivo efficacy and toxicity studies would be necessary to advance its development as a clinical candidate. The information presented in this guide is based on the publicly available scientific literature, and more detailed proprietary data may exist.
References
PBI-1393: A Technical Deep Dive into its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-1393, also known as BCH-1393, is a novel small molecule immunomodulator identified as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine. This technical guide provides a comprehensive overview of the discovery and preclinical development of PBI-1393, summarizing key in vitro and in vivo findings. The document details its mechanism of action, focusing on the enhancement of T-cell mediated immunity, and presents preclinical data demonstrating its anti-tumor activity, particularly in combination with standard chemotherapy agents. Experimental methodologies, where available through public documentation, are described, and key signaling pathways are visualized. While preclinical data showed promise, the clinical development of PBI-1393, including a planned Phase Ib/II trial in advanced cervical cancer, remains largely unreported in publicly accessible domains.
Introduction
The development of immunomodulatory agents that can enhance the body's natural anti-tumor response represents a cornerstone of modern oncology. PBI-1393 emerged from a research program focused on identifying small molecules capable of stimulating cytotoxic T-lymphocyte (CTL) activity. This document traces the scientific journey of PBI-1393 from its initial discovery through its preclinical evaluation.
Discovery and Chemical Synthesis
PBI-1393 is a synthetic compound, specifically [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine[1]. It belongs to a series of 6-substituted purinyl alkoxycarbonyl amino acids designed and synthesized to act as immunostimulants[1].
While a detailed, step-by-step synthesis protocol for PBI-1393 is not publicly available, the general approach for creating such 6-substituted purine linker amino acid immunostimulants has been described. The synthesis involves the preparation of a series of 6-substituted purinyl alkoxycarbonyl amino acids. The structure-activity relationship studies within this class of compounds indicated that the immunostimulatory activity is dependent on several factors: the nature of the substituent at the 6-position of the purine ring, the type and stereochemistry of the amino acid, and the length and rigidity of the linker connecting the purine and the amino acid[1].
Mechanism of Action: T-Cell Activation and Cytokine Production
PBI-1393's primary mechanism of action is the potentiation of T-cell mediated immune responses. Preclinical studies have demonstrated that it significantly enhances the production of Th1-type cytokines, which are crucial for effective anti-tumor immunity.
Enhancement of Cytokine Production
In vitro studies using human activated T-cells have shown that PBI-1393 significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This effect is observed at the protein level and is also correlated with an increase in the mRNA expression of both cytokines, as determined by RT-PCR.
T-Cell Proliferation and Cytotoxic T-Lymphocyte (CTL) Response
The increased production of IL-2, a key T-cell growth factor, by PBI-1393 translates into enhanced T-cell proliferation. Furthermore, PBI-1393 has been shown to augment the cytotoxic T-lymphocyte (CTL) response against cancer cells. This suggests that PBI-1393 can bolster the ability of the immune system to recognize and eliminate tumor cells.
Proposed Signaling Pathway: Adenosine Receptor Modulation
The precise molecular target of PBI-1393 has been suggested to be the adenosine A2A receptor, where it is thought to act as an antagonist. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on T-cells. This binding triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which ultimately suppresses T-cell receptor (TCR) signaling, leading to reduced T-cell activation, proliferation, and cytokine release. By acting as an antagonist, PBI-1393 is hypothesized to block this immunosuppressive pathway, thereby restoring T-cell function.
Caption: Proposed mechanism of action of PBI-1393.
Preclinical Efficacy
The immunostimulatory properties of PBI-1393 translated into significant anti-tumor activity in preclinical syngeneic mouse tumor models.
In Vitro Immunomodulatory Effects
| Parameter | Cell Type | Effect of PBI-1393 | Reference |
| IL-2 Production | Human Activated T-Cells | 51% increase | |
| IFN-γ Production | Human Activated T-Cells | 46% increase | |
| T-Cell Proliferation | Human T-Cells | 39% increase above control | |
| CTL Response | Human CTLs vs. PC-3 Prostate Cancer Cells | 42% increase |
In Vivo Anti-Tumor Activity
PBI-1393 demonstrated significant anti-tumor effects in vivo, particularly when used in combination with sub-therapeutic doses of cytotoxic drugs.
| Tumor Model | Treatment | Key Findings | Reference |
| DA-3 Mouse Breast Carcinoma | PBI-1393 + Cyclophosphamide | Prevented tumor outgrowth in 70-80% of mice. In the remaining mice, a 90% inhibition of tumor growth was observed. | |
| MC38 Mouse Colon Adenocarcinoma | PBI-1393 + Cyclophosphamide | Significant delay in tumor progression compared to control. |
Clinical Development
Based on its promising preclinical profile, PBI-1393 was slated for clinical development. An offshore Phase Ib/II clinical trial in patients with advanced cervical cancer was planned. However, to date, no results or further updates from this clinical trial have been made publicly available.
Experimental Protocols
Detailed experimental protocols for the key studies cited are not available in the public domain. The following provides a general overview of the methodologies likely employed based on the descriptions in the available literature.
Cytokine Production Assays (ELISA)
-
Objective: To quantify the production of IL-2 and IFN-γ by activated T-cells treated with PBI-1393.
-
General Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) would be isolated and cultured.
-
T-cells within the PBMC population would be activated using a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.
-
Activated T-cells would be treated with various concentrations of PBI-1393 or a vehicle control.
-
After a specified incubation period, the cell culture supernatant would be collected.
-
The concentrations of IL-2 and IFN-γ in the supernatant would be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
T-Cell Proliferation Assay
-
Objective: To assess the effect of PBI-1393 on T-cell proliferation.
-
General Protocol:
-
Isolated and activated human T-cells would be cultured in the presence of varying concentrations of PBI-1393 or a vehicle control.
-
A reagent to measure cell proliferation, such as BrdU or [³H]-thymidine, would be added to the cultures for a defined period.
-
The incorporation of the reagent into the DNA of proliferating cells would be quantified using a plate reader, providing a measure of cell proliferation.
-
Cytotoxic T-Lymphocyte (CTL) Assay
-
Objective: To determine the ability of PBI-1393 to enhance the killing of cancer cells by CTLs.
-
General Protocol:
-
Human CTLs would be generated in vitro by co-culturing T-cells with irradiated tumor cells or other appropriate stimuli.
-
The generated CTLs (effector cells) would be treated with PBI-1393 or a vehicle control.
-
The target cancer cells (e.g., PC-3) would be labeled with a detectable marker (e.g., [⁵¹Cr] or a fluorescent dye).
-
The CTLs and target cells would be co-cultured at various effector-to-target ratios.
-
The release of the marker from the target cells, indicative of cell lysis, would be measured to quantify the cytotoxic activity of the CTLs.
-
In Vivo Murine Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of PBI-1393 alone and in combination with chemotherapy in a living organism.
-
General Protocol:
-
Syngeneic mouse tumor cells (e.g., DA-3 or MC38) would be implanted subcutaneously into immunocompetent mice.
-
Once tumors are established, mice would be randomized into different treatment groups: vehicle control, PBI-1393 alone, chemotherapy alone (e.g., cyclophosphamide), and PBI-1393 in combination with chemotherapy.
-
Treatments would be administered according to a predefined schedule and route (e.g., intraperitoneal injection).
-
Tumor growth would be monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised and weighed. Survival of the animals would also be monitored.
-
Caption: General experimental workflow for preclinical evaluation of PBI-1393.
Conclusion
PBI-1393 is a novel immunostimulatory molecule with a clear mechanism of action centered on the enhancement of T-cell function and Th1 cytokine production, likely through the modulation of adenosine A2A receptors. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in combination with conventional chemotherapy. However, the lack of publicly available data from its planned clinical trials makes it difficult to assess its ultimate therapeutic potential and current development status. Further disclosure of clinical data would be necessary to fully understand the trajectory of this once-promising immunomodulatory agent.
References
PBI-1393: A Technical Guide to its Stimulation of Cytotoxic T-Lymphocytes in Cancer Immunotherapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-1393 is a synthetic immunomodulator that has demonstrated significant potential in cancer immunotherapy by stimulating cytotoxic T-lymphocyte (CTL) responses.[1][2][3] This document provides a comprehensive technical overview of PBI-1393, focusing on its mechanism of action, quantitative effects on CTL stimulation, and the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
Core Mechanism of Action: Enhancement of T-Cell Effector Functions
PBI-1393 exerts its immunostimulatory effects by enhancing the activation and effector functions of T-cells, particularly cytotoxic T-lymphocytes.[1][2][3] The primary mechanism is believed to involve the modulation of adenosine receptor activity, leading to an increase in the production of key Th1-type cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This, in turn, promotes T-cell proliferation and enhances the cytotoxic capabilities of CTLs against cancer cells.[1][2][3]
Proposed Signaling Pathway
The proposed signaling pathway for PBI-1393's activity is initiated by its potential role as an adenosine receptor antagonist. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive molecule, inhibiting T-cell function through adenosine receptors like A2A. By blocking this interaction, PBI-1393 is thought to disinhibit T-cells, leading to the downstream activation of signaling cascades that promote the expression of IL-2 and IFN-γ.
Proposed signaling pathway of PBI-1393 in T-cells.
Quantitative Data on CTL Stimulation
The efficacy of PBI-1393 in stimulating CTL responses has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Effects of PBI-1393 on Human T-Cells
| Parameter | Effect of PBI-1393 | Reference |
| IL-2 Production | 51% increase | [1][2][3] |
| IFN-γ Production | 46% increase | [1][2][3] |
| T-Cell Proliferation | 39% ± 0.3% increase above control | [1][2][3] |
| CTL Response vs. PC-3 Cells | 42% ± 0.03% increase | [1][2][3] |
Table 2: In Vivo Antitumor Activity of PBI-1393 in Syngeneic Mouse Models
| Mouse Model | Treatment | Outcome | Reference |
| DA-3 Breast Carcinoma (BALB/c) | PBI-1393 (50 mg/kg) + Cyclophosphamide | 70-80% prevention of tumor outgrowth | [4] |
| DA-3 Breast Carcinoma (BALB/c) | PBI-1393 (50 mg/kg) + Cyclophosphamide | 90% inhibition of tumor growth in remaining mice | [4] |
| MC38 Colon Adenocarcinoma (C57BL/6) | PBI-1393 + Cyclophosphamide | Significant delay in tumor progression (p=0.0009) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols employed in the evaluation of PBI-1393.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of PBI-1393 to induce the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Optional): For flow cytometry-based proliferation analysis, label PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Treat the cells with PBI-1393 at various concentrations. Include positive (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
CFSE Dilution: Analyze the dilution of CFSE in CD4+ and CD8+ T-cell populations using flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity.
-
Thymidine Incorporation: Alternatively, add [3H]-thymidine to the cultures for the final 18 hours of incubation and measure its incorporation into DNA as an indicator of proliferation.
-
Workflow for in vitro T-cell proliferation assay.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay evaluates the ability of PBI-1393-stimulated T-cells to kill target cancer cells.
Methodology:
-
Effector Cell Preparation: Co-culture human PBMCs with PBI-1393 for a period of 5-7 days to generate antigen-specific CTLs.
-
Target Cell Preparation: Use a human cancer cell line (e.g., PC-3 for prostate cancer) as target cells. Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Mix the effector CTLs and labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Analysis:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.
-
Chromium Release: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.
-
Flow Cytometry-based: Alternatively, co-culture effector and target cells and then stain with viability dyes (e.g., Propidium Iodide) to quantify the percentage of dead target cells by flow cytometry.
-
Workflow for cytotoxic T-lymphocyte (CTL) assay.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression
This method is used to quantify the expression of IL-2 and IFN-γ mRNA in T-cells following treatment with PBI-1393.
Methodology:
-
Cell Treatment: Treat isolated human T-cells or PBMCs with PBI-1393 for a specified period (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the cDNA for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH or β-actin) using specific primers in a real-time PCR machine.
-
Analysis: Quantify the relative expression of IL-2 and IFN-γ mRNA by normalizing to the expression of the housekeeping gene using the ΔΔCt method.
Syngeneic Mouse Tumor Models
These in vivo models are used to assess the antitumor efficacy of PBI-1393 in an immunocompetent host.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., DA-3 breast carcinoma into BALB/c mice or MC38 colon adenocarcinoma into C57BL/6 mice) into the flank of the mice.
-
Treatment: Once tumors are established, begin treatment with PBI-1393 (e.g., 25-50 mg/kg, intraperitoneally) alone or in combination with a sub-therapeutic dose of a chemotherapeutic agent like cyclophosphamide.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the overall health and body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analysis: Compare tumor growth curves between the different treatment groups to determine the efficacy of PBI-1393.
Conclusion
PBI-1393 is a promising immunomodulatory agent that enhances cytotoxic T-lymphocyte responses, likely through the antagonism of adenosine receptors and subsequent upregulation of IL-2 and IFN-γ. The quantitative data from both in vitro and in vivo studies support its potential as a valuable component of combination cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PBI-1393 and other novel immunomodulators. Further research is warranted to fully elucidate the precise molecular targets and signaling pathways of PBI-1393 to optimize its clinical application.
References
- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity of a novel immunomodulator, BCH-1393, in combination with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of PBI-1393 on T Lymphocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in vitro effects of PBI-1393, a novel immunostimulatory compound, on T cell function. PBI-1393 has been demonstrated to enhance T cell activation, proliferation, and the production of key Th1-type cytokines, suggesting its potential as a therapeutic agent in immuno-oncology. This document provides a comprehensive summary of the quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Analysis of PBI-1393 Activity on T Cells
The in vitro effects of PBI-1393 on human T cells are characterized by a significant enhancement of effector functions. The compound has been shown to increase the production of critical cytokines involved in cell-mediated immunity, boost T cell proliferation, and potentiate cytotoxic T-lymphocyte (CTL) responses.
Table 1: Effect of PBI-1393 on Cytokine Production in Activated Human T Cells [1]
| Cytokine | Percentage Increase vs. Control |
| Interleukin-2 (IL-2) | 51% |
| Interferon-gamma (IFN-γ) | 46% |
Table 2: Impact of PBI-1393 on T Cell Proliferation and Cytotoxic T-Lymphocyte (CTL) Response [1]
| Parameter | Percentage Increase Above Control |
| T Cell Proliferation | 39% (± 0.3%) |
| CTL Response against PC-3 Prostate Cancer Cells | 42% (± 0.03%) |
Experimental Protocols
The following sections describe the methodologies employed to assess the in vitro activity of PBI-1393 on T cells.
T Cell Isolation and Culture
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T cells are then purified from the PBMC population using negative selection immunomagnetic beads to ensure a highly enriched and untouched T cell population. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
T Cell Activation and PBI-1393 Treatment
For activation, T cells are stimulated with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies. PBI-1393 is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell cultures at various concentrations to determine its dose-dependent effects. A vehicle control is run in parallel in all experiments.
Cytokine Production Analysis (ELISA)
To quantify cytokine secretion, T cell culture supernatants are collected after 48-72 hours of stimulation in the presence or absence of PBI-1393. The concentrations of IL-2 and IFN-γ are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Gene Expression Analysis (RT-PCR)
To assess the impact of PBI-1393 on cytokine gene expression, T cells are harvested after 24 hours of stimulation. Total RNA is extracted using a suitable kit, and cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) is then performed using primers specific for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[1]
T Cell Proliferation Assay
T cell proliferation is measured using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay. Isolated T cells are labeled with CFSE prior to activation and treatment with PBI-1393. After 96 hours, the cells are harvested, and the dilution of CFSE, which is indicative of cell division, is analyzed by flow cytometry.
Cytotoxic T-Lymphocyte (CTL) Activity Assay
The enhancement of CTL response is evaluated in a co-culture system. Human T cells are stimulated and treated with PBI-1393 as described above. These effector T cells are then co-cultured with a target cancer cell line (e.g., PC-3 prostate cancer cells) at various effector-to-target ratios.[1] Target cell lysis is quantified using a standard chromium-51 release assay or a non-radioactive cytotoxicity assay.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing PBI-1393 Activity
Caption: Workflow for in vitro evaluation of PBI-1393 on T cells.
Proposed Signaling Pathway of PBI-1393 in T Cell Activation
PBI-1393 is suggested to function as an antagonist of adenosine receptors (A2A and/or A2B) on T cells. Extracellular adenosine, often abundant in the tumor microenvironment, suppresses T cell activity by binding to these receptors and increasing intracellular cyclic AMP (cAMP) levels. By blocking this interaction, PBI-1393 is hypothesized to prevent the downstream inhibitory signals, thereby restoring and enhancing T cell effector functions.
Caption: Proposed mechanism of PBI-1393 via adenosine receptor antagonism.
References
PBI-1393: A Novel Immunomodulator for Cancer Immunotherapy
An In-depth Technical Guide on its Core Mechanism and Preclinical Efficacy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PBI-1393 (also known as BCH-1393) is a synthetic purine derivative that has demonstrated significant potential as a cancer immunotherapeutic agent. Preclinical studies have established its role in enhancing T-helper 1 (Th1) cell-mediated immunity, a critical component of the anti-tumor immune response. This document provides a comprehensive overview of the available data on PBI-1393, including its mechanism of action, quantitative effects on immune cells, and the methodologies used in its preclinical evaluation. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and drug development professionals in the field of oncology and immunology.
Mechanism of Action
PBI-1393's primary mechanism of action is the potentiation of Th1-type immune responses. This is characterized by the increased production of key cytokines and the enhanced activation and proliferation of T lymphocytes. The culmination of these effects is a more robust cytotoxic T-lymphocyte (CTL) response directed against cancer cells.
Enhancement of Th1 Cytokine Production
PBI-1393 has been shown to significantly increase the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated human T cells.[1] This effect is observed at both the protein and mRNA levels, indicating that PBI-1393 likely influences the transcriptional regulation of these cytokine genes.[1] The upregulation of IL-2 is critical for T-cell proliferation and survival, while IFN-γ plays a pivotal role in activating other immune cells and increasing the expression of MHC molecules on tumor cells, making them more susceptible to CTL-mediated killing.
T-Cell Activation and Proliferation
The increased availability of IL-2, stimulated by PBI-1393, directly contributes to the proliferation of T cells.[1] This expansion of the T-cell population, particularly the cytotoxic T cells, is essential for an effective anti-tumor immune response.
Enhanced Cytotoxic T-Lymphocyte (CTL) Response
A direct consequence of the enhanced Th1 signaling and T-cell proliferation is a more potent CTL response against cancer cells. In vitro studies have demonstrated that PBI-1393 treatment leads to a significant increase in the ability of human CTLs to kill prostate cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on PBI-1393.
| Efficacy Parameter | Enhancement (%) | Cell Type | Cancer Type |
| IL-2 Production | 51% | Human Activated T Cells | - |
| IFN-γ Production | 46% | Human Activated T Cells | - |
| T Cell Proliferation | 39% (± 0.3%) | Human T Cells | - |
| CTL Response | 42% (± 0.03%) | Human CTLs | Prostate (PC-3) |
Table 1: In Vitro Efficacy of PBI-1393 in Human Immune Cells[1]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original research, the following outlines the general methodologies employed in the evaluation of PBI-1393.
Cell Culture and Activation
Human T cells were isolated and activated in vitro using standard immunological techniques, likely involving stimulation with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) and co-stimulatory signaling.
Cytokine Production Analysis
The concentration of IL-2 and IFN-γ in cell culture supernatants was quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels were determined by Reverse Transcription Polymerase Chain Reaction (RT-PCR).[1]
T-Cell Proliferation Assay
T-cell proliferation was likely measured using a standard assay such as the incorporation of tritiated thymidine or a dye dilution assay (e.g., CFSE).
Cytotoxic T-Lymphocyte (CTL) Assay
The CTL response against the PC-3 human prostate cancer cell line was assessed.[1] This was likely a co-culture assay where CTLs were incubated with labeled PC-3 cells, and the killing of cancer cells was quantified by measuring the release of the label.
In Vivo Tumor Models
PBI-1393 was evaluated in syngeneic mouse tumor models.[1] In these experiments, mice were implanted with a tumor and then treated with PBI-1393, often in combination with sub-therapeutic doses of standard chemotherapy agents such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1] Tumor growth inhibition was the primary endpoint.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which PBI-1393 exerts its immunomodulatory effects.
Caption: Proposed signaling cascade of PBI-1393 in T cells.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vitro efficacy of PBI-1393.
Caption: In vitro experimental workflow for PBI-1393 evaluation.
Conclusion and Future Directions
PBI-1393 is a promising immunomodulatory agent with a clear mechanism of action centered on the enhancement of Th1-mediated anti-tumor immunity. The available preclinical data demonstrates its ability to increase the production of key cytokines, promote T-cell proliferation, and enhance the cytotoxic activity of T cells against cancer cells. While the development of PBI-1393 has been discontinued, the insights gained from its study remain valuable for the broader field of cancer immunotherapy. Further research into the specific molecular targets of PBI-1393 could uncover novel pathways for therapeutic intervention. Additionally, the synergistic effects observed when combining PBI-1393 with conventional chemotherapy suggest that similar combination strategies with modern immunotherapies, such as checkpoint inhibitors, could be a fruitful area for future investigation.
References
Preclinical Efficacy of PBI-1393: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-1393 (also known as BCH-1393) is a synthetic, small molecule immunomodulator with demonstrated preclinical anti-cancer activity. This document provides a comprehensive overview of the available preclinical data on the efficacy of PBI-1393, focusing on its impact on the immune system and its synergistic effects with conventional chemotherapy. The information is compiled from published research abstracts and is intended to provide a detailed technical guide for professionals in the field of oncology and drug development.
Core Efficacy Data
The preclinical efficacy of PBI-1393 has been evaluated in both in vitro and in vivo settings. The data consistently demonstrate its ability to enhance anti-tumor immune responses, particularly through the activation of T cells and the production of key Th1-polarizing cytokines.
In Vitro Efficacy
PBI-1393 has been shown to directly stimulate key components of the cellular immune response. The following table summarizes the quantitative data from studies using human immune cells.
| Parameter Assessed | Experimental System | Result | Reference |
| IL-2 Production | Human Activated T Cells | 51% increase | [1] |
| IFN-γ Production | Human Activated T Cells | 46% increase | [1] |
| T Cell Proliferation | Human Activated T Cells | 39% ± 0.3% increase above control | [1] |
| Cytotoxic T Lymphocyte (CTL) Response | Human CTLs vs. PC-3 Prostate Cancer Cells | 42% ± 0.03% increase | [1] |
| CTL Response (Dose-Dependent) | In vitro CTL assay | Significant increase in the range of 10⁻⁹ to 10⁻⁵ M | [2] |
In Vivo Efficacy
In syngeneic mouse tumor models, PBI-1393 has demonstrated significant anti-tumor activity, primarily when used in combination with sub-therapeutic doses of cyclophosphamide.
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| DA-3 Mouse Breast Carcinoma (Weakly Immunogenic) | 50 mg/kg PBI-1393 (i.p., daily) + 100 mg/kg Cyclophosphamide (i.v., single dose) | - Tumor outgrowth prevented in 70-80% of mice.- 90% tumor growth inhibition in the remaining mice at days 22-24. | [2] |
| MC38 Mouse Colon Adenocarcinoma (Strongly Immunogenic) | 50 mg/kg PBI-1393 (i.p., daily) + Cyclophosphamide | Significant delay in tumor growth compared to cyclophosphamide alone. | [2] |
| General Immunomodulatory Effects | 25 and 50 mg/kg PBI-1393 (i.p., 4 consecutive days) | Significant increase in the relative percentage of blood CD4+, CD8+, NK, and monocyte subsets. | [2] |
Experimental Protocols
While the specific, detailed protocols from the original studies are not publicly available, the following sections describe standard methodologies that are representative of the experiments conducted to generate the preclinical data for PBI-1393.
In Vitro T-Cell Activation and Cytokine Production Assay
This protocol outlines a general method for assessing the ability of a compound like PBI-1393 to induce cytokine production in human T cells.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
-
T-Cell Activation and Treatment:
-
PBMCs are seeded in 96-well plates.
-
T-cell activation is initiated using anti-CD3 and anti-CD28 antibodies.
-
PBI-1393 is added at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M). Control wells receive vehicle only.
-
Plates are incubated at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
Cytokine Quantification (ELISA):
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of IL-2 and IFN-γ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
In Vitro Cytotoxic T Lymphocyte (CTL) Assay
This protocol describes a method for evaluating the enhancement of CTL-mediated killing of tumor cells.
-
Preparation of Target and Effector Cells:
-
Target Cells: PC-3 prostate cancer cells are cultured in appropriate media. On the day of the assay, cells are harvested, counted, and labeled with a fluorescent dye (e.g., Calcein AM) or ⁵¹Cr.
-
Effector Cells: Human CTLs are generated from PBMCs by stimulation with appropriate antigens or mitogens.
-
-
Co-culture and Cytotoxicity Measurement:
-
Labeled target cells are plated in 96-well plates.
-
Effector CTLs are added at various effector-to-target (E:T) ratios.
-
PBI-1393 is added to the co-culture at the desired concentrations.
-
The plates are incubated for 4-6 hours at 37°C.
-
Cell lysis is determined by measuring the release of the fluorescent dye or ⁵¹Cr into the supernatant.
-
The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for establishing and treating syngeneic mouse tumors.
-
Cell Culture and Implantation:
-
DA-3 or MC38 tumor cells are cultured in vitro.
-
A specific number of viable tumor cells (e.g., 1 x 10⁶) are injected subcutaneously or orthotopically into the appropriate strain of immunocompetent mice (e.g., BALB/c for DA-3, C57BL/6 for MC38).
-
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
PBI-1393 is administered intraperitoneally (i.p.) daily at a specified dose (e.g., 50 mg/kg).
-
Cyclophosphamide is administered as a single intravenous (i.v.) or i.p. injection at a sub-therapeutic dose (e.g., 100 mg/kg).
-
The control group receives vehicle.
-
-
Tumor Growth Monitoring and Analysis:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised and weighed. Immune cell infiltration into the tumor can be analyzed by flow cytometry or immunohistochemistry.
-
Visualizations
Putative Signaling Pathway of PBI-1393 in T-Cell Activation
Based on the evidence that PBI-1393 enhances Th1 cytokine production and may act as an adenosine receptor modulator, the following diagram illustrates a hypothesized signaling pathway.
Caption: Hypothesized PBI-1393 signaling pathway in T-cell activation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for a syngeneic mouse model experiment to evaluate the efficacy of PBI-1393.
Caption: Workflow for a syngeneic mouse tumor model efficacy study.
Conclusion
The preclinical data for PBI-1393 strongly support its role as an immunomodulatory agent with significant anti-cancer potential, particularly in combination with chemotherapy. Its ability to enhance Th1 cytokine production and CTL activity provides a clear mechanism for its observed in vivo efficacy. Further research to fully elucidate its molecular targets and signaling pathways will be crucial for its clinical development. This technical guide summarizes the key preclinical findings and provides a framework for understanding the therapeutic potential of PBI-1393.
References
Unraveling the Immunomodulatory Activity of PBI-1393: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBI-1393, also known as BCH-1393, is an investigational anticancer agent that has demonstrated significant immunomodulatory properties. While its precise molecular target remains to be elucidated, extensive preclinical research has characterized its mechanism of action as a potent enhancer of the Th1-type immune response. This technical guide provides a comprehensive overview of the existing data on PBI-1393, focusing on its validated effects on the immune system. Due to the discontinued development of this compound, publicly available information regarding its direct molecular target and the specific experimental protocols for its identification is limited. This document summarizes the known functional data and outlines hypothetical strategies that could be employed for the target deconvolution of similar immunomodulatory agents.
Known Mechanism of Action: Enhancement of Th1-Mediated Immunity
PBI-1393 has been shown to stimulate cytotoxic T-lymphocyte (CTL) responses both in laboratory settings and in animal models.[1] Its primary mechanism of action is attributed to the enhancement of Th1-type cytokine production and the activation of primary T cells.[1]
Upregulation of Th1 Cytokines
Studies in human activated T cells have demonstrated that PBI-1393 significantly increases the production of key Th1 cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This effect is observed at both the protein and mRNA levels, indicating that PBI-1393 influences the gene expression of these critical immune mediators.[1]
T-Cell Proliferation and CTL Response
The increased production of IL-2 and IFN-γ by PBI-1393 leads to enhanced T-cell proliferation and a more robust cytotoxic T-lymphocyte response against cancer cells.[1] This suggests that PBI-1393 could potentially be used to augment the immune system's ability to recognize and eliminate tumor cells.[1]
Quantitative Data on Immunomodulatory Effects
The following table summarizes the key quantitative findings from preclinical studies on PBI-1393, highlighting its impact on immune cell function.
| Parameter | Cell Type | Effect of PBI-1393 | Reference |
| IL-2 Production | Human Activated T Cells | 51% increase | [1] |
| IFN-γ Production | Human Activated T Cells | 46% increase | [1] |
| T Cell Proliferation | Human T Cells | 39% increase above control | [1] |
| CTL Response | Human CTLs against PC-3 prostate cancer cells | 42% increase | [1] |
Signaling Pathway and Experimental Workflow
While the direct molecular target of PBI-1393 is not known, its downstream effects on the immune system can be visualized. The following diagrams illustrate the proposed signaling pathway and a hypothetical workflow for target identification.
Caption: Proposed signaling pathway of PBI-1393's immunomodulatory effects.
Caption: Hypothetical workflow for PBI-1393 target identification and validation.
Experimental Protocols (Hypothetical)
As the specific target identification experiments for PBI-1393 have not been published, this section provides detailed, generalized methodologies for key experiments that would be critical in such an endeavor.
Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins from a cell lysate that bind to an immobilized PBI-1393 analog.
Methodology:
-
Probe Synthesis: Synthesize a PBI-1393 analog with a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group). Covalently couple the analog to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., activated human T cells) under non-denaturing conditions.
-
Affinity Purification: Incubate the cell lysate with the PBI-1393-coupled beads. Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand (excess free PBI-1393) or by changing buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of PBI-1393 in a cellular context by observing changes in their thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with PBI-1393 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.
-
Melt Curve Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of PBI-1393 indicates target engagement.
Conclusion and Future Directions
PBI-1393 is an immunomodulatory compound with a well-characterized, albeit indirect, mechanism of action involving the enhancement of Th1-mediated immunity. While its clinical development has been discontinued, the study of PBI-1393 provides a valuable case study in the characterization of compounds that potentiate the immune response. The lack of a defined molecular target highlights the challenges in drug development and the importance of robust target identification and validation strategies. Future research on novel immunomodulatory agents could benefit from the application of modern target deconvolution techniques, such as those outlined in this guide, to accelerate the discovery of novel therapeutic targets and the development of next-generation cancer immunotherapies.
References
PBI-1393: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-1393 is a synthetic, small-molecule immunomodulator with demonstrated anti-cancer properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its mechanism of action in enhancing T-cell-mediated immune responses. The information presented herein is intended to support further research and development of PBI-1393 as a potential therapeutic agent.
Chemical Identity and Structure
PBI-1393, also known as BCH-1393, is a derivative of N,N-Dimethylaminopurine pentoxycarbonyl D-arginine. Its chemical structure is characterized by a purine scaffold linked to an arginine derivative via a pentoxycarbonyl linker.
Table 1: Chemical and Physical Properties of PBI-1393
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁N₉O₄ | [1] |
| Molecular Weight | 449.51 g/mol | [1] |
| IUPAC Name | (2R)-2-[[5-(6-dimethylamino-9H-purin-9-yl)pentoxy]carbonylamino]-5-(diaminomethylideneamino)pentanoic acid | Derived from structure |
| SMILES | CN(C)c1c2c(ncn1)n(CCCCCOC(=O)N--INVALID-LINK--C(=O)O)cn2 | [1] |
| Solubility | No experimental data available. Predicted to be soluble in aqueous solutions at physiological pH due to the presence of ionizable groups. | N/A |
| Stability | No experimental data available. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | N/A |
| pKa | No experimental data available. The molecule contains multiple basic and acidic functional groups, including the purine ring, guanidinium group, and carboxylic acid. | N/A |
Biological Activity and Mechanism of Action
PBI-1393 has been shown to potentiate the immune response by enhancing Th1-type cytokine production and promoting primary T-cell activation. The primary mechanism of action involves the stimulation of activated T-cells to increase the expression and secretion of key immunomodulatory cytokines.
Enhancement of Th1 Cytokine Production
In vitro studies using human activated T-cells have demonstrated that PBI-1393 significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two critical cytokines in the Th1-mediated immune response. This upregulation is observed at both the mRNA and protein levels.
Table 2: In Vitro Effects of PBI-1393 on Human T-Cells
| Parameter | Effect of PBI-1393 | Source |
| IL-2 Production | 51% increase | |
| IFN-γ Production | 46% increase | |
| T-Cell Proliferation | 39% increase above control | |
| CTL Response against PC-3 Cancer Cells | 42% increase |
Putative Signaling Pathway
While the precise molecular target of PBI-1393 has not been fully elucidated, its downstream effects on IL-2 and IFN-γ production suggest an interaction with the T-cell activation signaling cascade. A plausible, albeit putative, pathway is illustrated below. It is hypothesized that PBI-1393 may act on a component upstream of the key transcription factors involved in the expression of these cytokine genes.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the biological activity of PBI-1393.
Measurement of Cytokine Production (IL-2 and IFN-γ)
This protocol outlines the measurement of cytokine secretion from activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-cells.
-
Activate T-cells using standard methods (e.g., anti-CD3/CD28 antibodies).
-
Culture activated T-cells in the presence or absence of varying concentrations of PBI-1393 for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for IL-2 and IFN-γ on the supernatants according to the manufacturer's instructions.
T-Cell Proliferation Assay
This protocol describes the measurement of T-cell proliferation using a dye dilution assay (e.g., CFSE).
Methodology:
-
Label isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Activate the labeled T-cells and culture them in the presence or absence of PBI-1393.
-
After a period of incubation (typically 3-5 days), harvest the cells.
-
Analyze the fluorescence intensity of the cells by flow cytometry. Each cell division results in a halving of the fluorescence intensity, allowing for the quantification of proliferation.
Cytotoxic T-Lymphocyte (CTL) Assay
This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of CTLs against target cancer cells.
Methodology:
-
Generate effector CTLs by stimulating PBMCs with a relevant antigen or target cell line (e.g., PC-3 prostate cancer cells).
-
Culture these CTLs in the presence or absence of PBI-1393.
-
Label the target cancer cells with a radioactive isotope, typically ⁵¹Cr.
-
Co-culture the labeled target cells with the effector CTLs at different effector-to-target ratios.
-
After incubation, measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells.
Conclusion
PBI-1393 is a promising immunomodulatory agent that enhances Th1-mediated immune responses. Its ability to increase the production of IL-2 and IFN-γ, stimulate T-cell proliferation, and enhance cytotoxic T-lymphocyte activity underscores its potential as an anti-cancer therapeutic. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully realize its clinical potential. This document provides a foundational guide for researchers and drug development professionals interested in advancing the study of PBI-1393.
References
Methodological & Application
PBI-1393 experimental protocol for in vitro assays
Application Notes and Protocols for Researchers
Introduction
PBI-1393 is a synthetic small molecule with demonstrated immuno-stimulatory properties, positioning it as a compelling candidate for cancer immunotherapy research. In vitro studies have shown that PBI-1393 enhances T helper 1 (Th1) cell responses, which are critical for anti-tumor immunity. Specifically, PBI-1393 has been observed to augment the production of key Th1 cytokines, interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to increased T-cell proliferation and enhanced cytotoxic T-lymphocyte (CTL) activity against cancer cells.
These application notes provide detailed protocols for in vitro assays to characterize the immuno-stimulatory effects of PBI-1393. The protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the reported quantitative effects of PBI-1393 in various in vitro assays. These values can serve as a benchmark for researchers evaluating the compound.
| Assay Type | Cell Type | Key Parameter Measured | Reported Effect of PBI-1393 |
| Cytokine Release | Human Activated T-Cells | IL-2 Production | 51% Increase |
| Cytokine Release | Human Activated T-Cells | IFN-γ Production | 46% Increase |
| Cell Proliferation | Human T-Cells | T-Cell Proliferation | 39% Increase |
| Cytotoxicity | Human CTLs | Lysis of PC-3 Cancer Cells | 42% Increase |
| Gene Expression | Human Activated T-Cells | IL-2 and IFN-γ mRNA | Increased Expression |
Signaling Pathway
The proposed mechanism of action for PBI-1393 involves the potentiation of T-cell receptor (TCR) signaling, leading to the enhanced activation of the Th1 pathway. This results in the increased production of IL-2 and IFN-γ, which are crucial for the proliferation and cytotoxic function of T-cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the immuno-stimulatory activity of PBI-1393.
Note: These protocols are representative and may require optimization for specific cell types and experimental conditions.
T-Cell Proliferation Assay
This assay measures the ability of PBI-1393 to enhance the proliferation of T-cells in response to stimulation.
Experimental Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (T-cell stimulation)
-
PBI-1393
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Cell Seeding: Wash the cells twice with complete RPMI-1640 medium and resuspend at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well plate.
-
Stimulation and Treatment: Add anti-CD3 (plate-bound or soluble) and soluble anti-CD28 antibodies to the desired final concentrations. Add varying concentrations of PBI-1393 (e.g., 10⁻⁹ to 10⁻⁵ M) to the appropriate wells. Include vehicle-only and unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is measured by the dilution of CFSE fluorescence.
Cytokine Release Assay
This assay quantifies the production of IL-2 and IFN-γ from T-cells treated with PBI-1393.
Experimental Workflow:
Materials:
-
Human PBMCs
-
RPMI-1640 medium (as above)
-
Anti-CD3 and Anti-CD28 antibodies
-
PBI-1393
-
96-well flat-bottom culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ
Protocol:
-
Cell Preparation and Seeding: Isolate and prepare PBMCs as described for the proliferation assay. Seed 2 x 10^5 cells in 200 µL of complete medium per well in a 96-well flat-bottom plate.
-
Stimulation and Treatment: Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Add PBI-1393 at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay evaluates the ability of PBI-1393 to enhance the killing of cancer cells by CTLs.
Experimental Workflow:
Materials:
-
Human PBMCs (as effector cells)
-
PC-3 prostate cancer cells (as target cells)
-
RPMI-1640 medium (as above)
-
PBI-1393
-
Calcein-AM or other viability dye
-
96-well U-bottom culture plates
-
Fluorometer or flow cytometer
Protocol:
-
Effector Cell Preparation: Generate antigen-specific CTLs by co-culturing PBMCs with irradiated PC-3 cells for 5-7 days.
-
Target Cell Preparation: Harvest PC-3 cells and label them with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Seed the labeled PC-3 target cells into a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Treatment: Add PBI-1393 at the desired concentrations to the co-culture wells.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Lysis Measurement: Measure the release of Calcein-AM into the supernatant using a fluorometer. Alternatively, analyze the percentage of lysed target cells (e.g., propidium iodide positive) by flow cytometry. Calculate the percentage of specific lysis.
Application Notes and Protocols for PBI-1393 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of PBI-1393, an immunomodulatory agent, in preclinical mouse tumor models. The information compiled herein is based on available preclinical data and is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of PBI-1393, both as a monotherapy and in combination with other anti-cancer agents.
Mechanism of Action
PBI-1393, also known as BCH-1393, is a synthetic immunomodulator that enhances the host's anti-tumor immune response. Its primary mechanism of action involves the potentiation of T helper 1 (Th1) type immunity.[1] This is characterized by the increased production of key Th1 cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] This cytokine shift stimulates the activation and proliferation of cytotoxic T-lymphocytes (CTLs), which are crucial for recognizing and eliminating cancer cells.[1][2]
Signaling Pathway of PBI-1393-Induced T-Cell Activation
The following diagram illustrates the proposed signaling cascade initiated by PBI-1393, leading to the activation of a Th1-mediated anti-tumor immune response.
Caption: Proposed signaling pathway of PBI-1393 in T-cell activation.
Experimental Protocols
The following protocols are based on published preclinical studies involving PBI-1393 in syngeneic mouse tumor models.
PBI-1393 Formulation for In Vivo Administration
While the exact vehicle used for PBI-1393 in the key preclinical studies has not been explicitly detailed in the available literature, a common practice for similar small molecules for intraperitoneal injection is to use a sterile, biocompatible vehicle.
Materials:
-
PBI-1393 (BCH-1393) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vehicle (e.g., 0.9% Sodium Chloride, or PBS)
-
Vortex mixer
-
Sterile, pyrogen-free vials
-
Syringes and needles (25-27 gauge)
Protocol:
-
Aseptically weigh the required amount of PBI-1393 powder.
-
In a sterile vial, dissolve or suspend the PBI-1393 powder in the chosen sterile vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving a 0.2 mL injection volume).
-
Vortex thoroughly to ensure a homogenous suspension or complete dissolution.
-
Visually inspect for any particulate matter before administration.
-
Administer the prepared formulation to the mice via intraperitoneal (IP) injection.
Note: It is recommended to perform a small-scale solubility test with the chosen vehicle prior to preparing the bulk formulation.
Syngeneic Mouse Tumor Models and PBI-1393 Administration
PBI-1393 has been evaluated in combination with cyclophosphamide in the DA-3 mammary carcinoma and MC38 colon adenocarcinoma syngeneic mouse models.[2]
Animal Models:
-
DA-3 Mammary Carcinoma Model: BALB/c mice
-
MC38 Colon Adenocarcinoma Model: C57BL/6 mice
Tumor Cell Implantation:
-
Culture DA-3 or MC38 cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and wash with sterile PBS.
-
Resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the appropriate mouse strain.
-
Monitor tumor growth regularly using calipers.
Treatment Regimen (Combination Therapy):
-
PBI-1393: Administer daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[2]
-
Cyclophosphamide (Cy): Administer as a single intravenous (IV) bolus injection at a sub-therapeutic dose of 100 mg/kg.[2]
Experimental Workflow for Combination Therapy:
Caption: Experimental workflow for PBI-1393 combination therapy.
Assessment of Anti-Tumor Efficacy
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Plot mean tumor volume ± SEM for each treatment group over time.
Tumor Growth Inhibition (TGI):
-
Calculate TGI at a specific time point using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Survival Analysis:
-
Monitor animals for signs of morbidity and euthanize when tumors reach a predetermined size or when animals show signs of distress.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Analysis of the Tumor Microenvironment
To understand the immunological effects of PBI-1393, analysis of the tumor microenvironment is crucial.
Protocol for Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Perform red blood cell lysis if necessary.
-
Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1).
-
Acquire data using a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of PBI-1393.
Table 1: In Vivo Anti-Tumor Efficacy of PBI-1393 in Combination with Cyclophosphamide
| Tumor Model | Treatment Group | Outcome | Result | Reference |
| DA-3 Mammary Carcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide (100 mg/kg) | Prevention of Tumor Outgrowth | 70-80% of mice remained tumor-free | [2] |
| DA-3 Mammary Carcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide (100 mg/kg) | Tumor Growth Inhibition (in mice that developed tumors) | ~90% inhibition at days 22-24 post-implant | [2] |
| MC38 Colon Adenocarcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide (50 mg/kg) | Delay in Tumor Growth | Significant delay compared to cyclophosphamide alone | [2] |
Table 2: Immunomodulatory Effects of PBI-1393
| Parameter | Cell Type | Treatment | Result | Reference |
| IL-2 Production | Human Activated T-Cells | PBI-1393 | 51% increase | [1] |
| IFN-γ Production | Human Activated T-Cells | PBI-1393 | 46% increase | [1] |
| T-Cell Proliferation | Human T-Cells | PBI-1393 | 39% increase above control | [1] |
| CTL Response | Human CTLs vs. PC-3 Cancer Cells | PBI-1393 | 42% increase | [1] |
| Peripheral Blood Immune Cells | Mice | PBI-1393 (25 and 50 mg/kg, 4 daily IP injections) | Significant increase in CD4+, CD8+, NK, and monocyte subsets | [2] |
Note on Monotherapy: While PBI-1393 as a monotherapy was reported to have a "relatively weak anti-tumor effect" in both the DA-3 and MC38 models, specific quantitative data on tumor growth inhibition for the single-agent treatment is not detailed in the available literature.[2]
Conclusion
PBI-1393 is a promising immunomodulatory agent that enhances Th1-mediated anti-tumor immunity. The provided protocols and data serve as a guide for researchers to further investigate its therapeutic potential in various mouse tumor models, particularly in combination with chemotherapy. Future studies should focus on elucidating the detailed molecular mechanisms of PBI-1393 and its impact on the tumor microenvironment to optimize its clinical application.
References
PBI-1393 dosage and administration guidelines for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the use of PBI-1393 (also known as BCH-1393) in a research setting. PBI-1393 is an immunomodulatory agent that has been shown to enhance T helper 1 (Th1) type cytokine production and primary T cell activation.[1][2]
I. Overview of PBI-1393
PBI-1393 is a small molecule that stimulates cytotoxic T-lymphocyte (CTL) responses both in vitro and in vivo.[2] Its mechanism of action involves the potentiation of the immune response through the enhancement of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) production in activated T cells.[2] This leads to increased T cell proliferation and enhanced CTL activity against target cells, such as cancer cells.[2]
Chemical Properties (where available):
| Property | Value |
| Synonyms | BCH-1393 |
| Molecular Formula | C₂₀H₃₃N₇O₄ |
| Molecular Weight | 451.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Note: Specific solubility data may vary. It is recommended to consult the manufacturer's product data sheet.
II. Dosage and Administration Guidelines
A. In Vitro Applications
PBI-1393 has been shown to be effective in stimulating human T cells in vitro. The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Table 1: Recommended In Vitro Dosage Range
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| T Cell Proliferation Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 50 µM | 48 - 96 hours |
| Cytokine (IL-2, IFN-γ) Production Assay | Activated Human T Cells | 1 - 50 µM | 24 - 72 hours |
| Cytotoxic T-Lymphocyte (CTL) Assay | Human T Cells co-cultured with target cells | 1 - 50 µM | 4 - 24 hours |
B. In Vivo Applications
In vivo studies in mice have demonstrated the anti-tumor activity of PBI-1393, particularly in combination with sub-therapeutic doses of cytotoxic drugs.[2]
Table 2: Recommended In Vivo Dosage for Murine Models
| Animal Model | Route of Administration | Dosage | Dosing Frequency | Vehicle |
| Syngeneic Mouse Tumor Models | Intraperitoneal (IP) Injection | 50 mg/kg | Daily | Saline or PBS (assumed) |
Note: The vehicle for in vivo administration was not explicitly stated in the reviewed literature. Researchers should perform small-scale solubility and stability tests before preparing a large batch for in vivo studies. A common approach is to first dissolve PBI-1393 in a small amount of DMSO and then dilute it with saline or PBS to the final concentration, ensuring the final DMSO concentration is non-toxic to the animals.
III. Experimental Protocols
A. Protocol for In Vitro T Cell Proliferation Assay
This protocol describes how to measure the effect of PBI-1393 on T cell proliferation using a common method such as CFSE or [³H]-thymidine incorporation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PBI-1393 stock solution (e.g., 10 mM in DMSO)
-
T cell mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/CD28 beads)
-
CFSE (Carboxyfluorescein succinimidyl ester) or [³H]-thymidine
-
96-well flat-bottom culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining (if applicable):
-
Wash PBMCs with PBS.
-
Resuspend cells at 1 x 10⁶ cells/mL in PBS containing 1 µM CFSE.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Plating:
-
Resuspend CFSE-labeled or unlabeled PBMCs at 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of PBI-1393 in complete RPMI-1640 medium.
-
Add 50 µL of the PBI-1393 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest PBI-1393 concentration).
-
-
Stimulation:
-
Add 50 µL of the T cell mitogen (e.g., PHA) to the appropriate wells. Include an unstimulated control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Analysis:
-
CFSE: Harvest cells, stain with cell surface markers for T cells (e.g., CD3, CD4, CD8) and a viability dye, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18-24 hours before the end of the incubation period. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
B. Protocol for Cytokine Production Assay
This protocol outlines the measurement of IL-2 and IFN-γ production from T cells treated with PBI-1393 using ELISA.
Materials:
-
Human PBMCs or purified T cells
-
Complete RPMI-1640 medium
-
PBI-1393 stock solution
-
T cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
96-well culture plates
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Cell Plating: Plate 2 x 10⁵ PBMCs or 1 x 10⁵ purified T cells per well in a 96-well plate in a final volume of 150 µL of complete RPMI-1640 medium.
-
Treatment: Add 50 µL of PBI-1393 dilutions to the wells. Include a vehicle control.
-
Stimulation: Add the T cell mitogen to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Measure the concentration of IL-2 and IFN-γ in the supernatants according to the manufacturer's instructions for the ELISA kits.
C. Protocol for Cytotoxic T-Lymphocyte (CTL) Assay
This protocol describes a method to assess the enhancement of CTL activity by PBI-1393 using a standard chromium release assay or a non-radioactive LDH release assay.
Materials:
-
Effector cells: Human T cells (can be pre-stimulated to generate CTLs)
-
Target cells: A suitable cancer cell line (e.g., PC-3 for prostate cancer)[2]
-
Complete RPMI-1640 medium
-
PBI-1393 stock solution
-
Sodium chromate (⁵¹Cr) or LDH assay kit
-
96-well U-bottom culture plates
Procedure:
-
Target Cell Labeling (for ⁵¹Cr release assay):
-
Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with complete RPMI-1640 medium.
-
-
Co-culture:
-
Plate the labeled target cells at 1 x 10⁴ cells per well in a 96-well U-bottom plate.
-
Add effector T cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add PBI-1393 at the desired concentrations. Include a vehicle control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measurement of Lysis:
-
⁵¹Cr release: Centrifuge the plate at 250 x g for 5 minutes. Transfer 100 µL of the supernatant to a gamma counter tube and measure the radioactivity.
-
LDH release: Follow the manufacturer's protocol for the LDH assay kit.
-
-
Calculation of Cytotoxicity:
-
Determine spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IV. Visualizations
A. Proposed Signaling Pathway of PBI-1393
Caption: Proposed mechanism of PBI-1393 in enhancing Th1-mediated immune responses.
B. Experimental Workflow for In Vitro T Cell Proliferation Assay
Caption: A generalized workflow for assessing PBI-1393's effect on T cell proliferation.
C. Logical Relationship for CTL Assay
Caption: Logical steps involved in evaluating PBI-1393's impact on CTL activity.
References
Application Notes and Protocols: Profiling the Activity of PBI-1393 in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-1393 is an investigational anticancer agent that has demonstrated immunomodulatory properties.[1] It functions by augmenting the host's immune response, specifically by enhancing Th1 type cytokine production and promoting primary T-cell activation.[1] This document provides detailed application notes and experimental protocols for studying the effects of PBI-1393 on responsive cell lines, with a focus on its impact on T-lymphocyte activity and cancer cell cytotoxicity.
Data Presentation: Efficacy of PBI-1393
The following table summarizes the reported quantitative effects of PBI-1393 on human T-cells and the prostate cancer cell line, PC-3. These data highlight the compound's potential in enhancing anti-tumor immunity.
| Parameter | Cell Type | Treatment | Result | Reference |
| IL-2 Production | Human Activated T-cells | PBI-1393 | 51% increase | [1] |
| IFN-γ Production | Human Activated T-cells | PBI-1393 | 46% increase | [1] |
| T-cell Proliferation | Human Activated T-cells | PBI-1393 | 39% increase over control | [1] |
| Cytotoxic T-Lymphocyte (CTL) Response | Human CTLs against PC-3 cells | PBI-1393 | 42% increase in cytotoxicity | [1] |
Note: As of the latest available data, comprehensive IC50 values for PBI-1393 across a broad panel of cancer cell lines are not publicly available. The primary reported activity of PBI-1393 is as an immunomodulator rather than a direct cytotoxic agent against a wide range of tumor cells. The prostate cancer cell line PC-3 has been identified as a target for PBI-1393-enhanced CTL activity.[1]
Signaling Pathway of PBI-1393-Mediated T-Cell Activation
PBI-1393 is understood to potentiate T-cell activation, leading to an enhanced immune response. The diagram below illustrates the general signaling cascade initiated by T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), which is augmented by PBI-1393, leading to the production of key cytokines, IL-2 and IFN-γ. The precise molecular target of PBI-1393 within this pathway is still under investigation.
Caption: PBI-1393 enhances T-cell activation and cytokine production.
Experimental Protocols
Cytotoxic T-Lymphocyte (CTL) Assay against PC-3 Cells
This protocol describes a method to assess the ability of PBI-1393 to enhance the cytotoxic activity of human CTLs against the PC-3 prostate cancer cell line.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PC-3 cells (ATCC® CRL-1435™)
-
PBI-1393
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Recombinant human IL-2 (rhIL-2)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well U-bottom plates
Procedure:
-
Preparation of Effector Cells (CTLs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate the T-cells by culturing PBMCs at 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, PHA (1 µg/mL), and rhIL-2 (20 U/mL) for 3-5 days.
-
After activation, expand the T-cells in culture with rhIL-2 for an additional 5-7 days to generate CTLs.
-
-
Preparation of Target Cells (PC-3):
-
Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest the cells using trypsin-EDTA when they reach 80-90% confluency.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
CTL Cytotoxicity Assay:
-
Plate PC-3 target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add the generated CTL effector cells at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Treat the co-cultures with different concentrations of PBI-1393 (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Determine the percentage of specific lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Experimental Workflow Diagram:
Caption: Workflow for the CTL cytotoxicity assay.
T-Cell Proliferation Assay
This protocol outlines a method to quantify the effect of PBI-1393 on T-cell proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human PBMCs
-
PBI-1393
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
PBMC Isolation and Staining:
-
Isolate PBMCs as described previously.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
T-Cell Stimulation and Treatment:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Add different concentrations of PBI-1393 (e.g., 0.1, 1, 10 µM) or a vehicle control to the wells.
-
Include an unstimulated control (no anti-CD3/CD28).
-
-
Incubation and Flow Cytometry Analysis:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal, allowing for the quantification of proliferation.
-
Disclaimer
The information provided in this document is intended for research use only. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and reagents. The data presented are based on publicly available research, and further investigation is recommended to fully characterize the effects of PBI-1393.
References
PBI-1393 in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBI-1393 (also known as BCH-1393) is a novel immunomodulatory agent that has demonstrated significant anti-tumor activity in preclinical models, particularly when used in combination with standard chemotherapy. This document provides a detailed overview of the available data on PBI-1393's synergistic effects with chemotherapy, its mechanism of action, and protocols for relevant experimental studies. PBI-1393 enhances the production of Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and stimulates primary T-cell activation, leading to a more robust anti-tumor immune response. When combined with cytotoxic agents, PBI-1393 has been shown to significantly inhibit tumor growth in syngeneic mouse models of breast and colon cancer.
Data Presentation
In Vitro Immunomodulatory Effects of PBI-1393
| Parameter | Effect of PBI-1393 | Percentage Change | Cell Type |
| IL-2 Production | Increased | 51% | Human Activated T-cells |
| IFN-γ Production | Increased | 46% | Human Activated T-cells |
| T-cell Proliferation | Increased | 39% (± 0.3%) | Human T-cells |
| Cytotoxic T-Lymphocyte (CTL) Response | Increased | 42% (± 0.03%) | Human CTLs against PC-3 cells |
In Vivo Anti-Tumor Efficacy of PBI-1393 in Combination with Cyclophosphamide
| Tumor Model | Treatment Group | Outcome |
| DA-3 Mouse Breast Carcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide (100 mg/kg) | Prevented tumor outgrowth in 70-80% of mice. |
| DA-3 Mouse Breast Carcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide (100 mg/kg) | 90% tumor growth inhibition in mice that developed tumors. |
| MC38 Mouse Colon Adenocarcinoma | PBI-1393 (50 mg/kg) + Cyclophosphamide | Significant delay in tumor growth compared to Cyclophosphamide alone. |
Mechanism of Action: Enhancement of Th1-Mediated Anti-Tumor Immunity
PBI-1393's primary mechanism of action is the potentiation of the Th1-type immune response, which is crucial for effective cell-mediated immunity against tumors. By increasing the production of key Th1 cytokines, IL-2 and IFN-γ, PBI-1393 stimulates the activation, proliferation, and cytotoxic function of T-lymphocytes. This enhanced anti-tumor immunity complements the direct cytotoxic effects of chemotherapy.
Caption: Mechanism of PBI-1393 in enhancing anti-tumor immunity.
Experimental Protocols
In Vitro Cytotoxicity Assay (Combination Treatment)
This protocol is a general guideline for assessing the synergistic cytotoxic effects of PBI-1393 and a chemotherapeutic agent on a cancer cell line (e.g., PC-3 for prostate cancer, MC38 for colon cancer).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PBI-1393 stock solution (in DMSO or other suitable solvent)
-
Chemotherapy agent stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of PBI-1393 and the chemotherapeutic agent in culture medium. Also, prepare combinations of both agents at various concentration ratios.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the single agents or their combinations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for in vitro cytotoxicity combination assay.
In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of PBI-1393 in combination with chemotherapy in a syngeneic mouse model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38 tumors)
-
Murine cancer cell line (e.g., MC38)
-
PBI-1393 formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., Vehicle, PBI-1393 alone, Chemotherapy alone, PBI-1393 + Chemotherapy).
-
Drug Administration:
-
Administer PBI-1393 (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily for a specified period.
-
Administer the chemotherapeutic agent (e.g., cyclophosphamide at 100 mg/kg) as a single dose or according to an established protocol.
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Survival studies can also be conducted.
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups. For survival studies, generate Kaplan-Meier survival curves and analyze with a log-rank test.
Caption: Workflow for in vivo combination therapy study.
Conclusion
The available preclinical data strongly suggest that PBI-1393 is a promising immunomodulatory agent for combination cancer therapy. Its ability to enhance Th1-mediated anti-tumor immunity provides a strong rationale for its use with various chemotherapy protocols. The protocols outlined in this document provide a foundation for further investigation into the synergistic effects and mechanisms of PBI-1393 in combination with chemotherapy for the development of more effective cancer treatments. Further studies are warranted to explore the efficacy of PBI-1393 with a broader range of chemotherapeutic agents and in different tumor models.
Application Notes and Protocols for Assessing CTL Activity Following PBI-1393 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-1393 is a novel immunomodulatory agent that has been demonstrated to enhance cytotoxic T-lymphocyte (CTL) responses, a critical component of the adaptive immune system's ability to eliminate cancerous or virally infected cells.[1][2][3] This document provides detailed application notes and a comprehensive protocol for assessing the potentiation of CTL activity following stimulation with PBI-1393. The provided methodologies are essential for preclinical and clinical research aimed at evaluating the therapeutic potential of PBI-1393 and similar immunomodulators.
Mechanism of Action: PBI-1393 and CTL Activation
PBI-1393 stimulates CTL responses primarily by augmenting the production of key Th1-type cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated T cells.[1][2][3] This enhanced cytokine milieu promotes the proliferation and differentiation of naive CD8+ T cells into functional CTLs, thereby increasing their cytotoxic capacity against target cells. The signaling cascade initiated by PBI-1393 ultimately leads to a more robust and effective cell-mediated immune response.
Data Presentation: Efficacy of PBI-1393 in Enhancing CTL Activity
The following table summarizes the quantitative data from studies investigating the effect of PBI-1393 on T-cell responses.
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| IL-2 Production | Human Activated T Cells | PBI-1393 | 51% increase | [1][2] |
| IFN-γ Production | Human Activated T Cells | PBI-1393 | 46% increase | [1][2] |
| T Cell Proliferation | Human T Cells | PBI-1393 | 39% increase above control | [1][2] |
| CTL Response | Human CTLs vs. PC-3 Cancer Cells | PBI-1393 | 42% increase in cytotoxicity | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Generation of Antigen-Specific CTLs and Stimulation with PBI-1393
This protocol describes the generation of antigen-specific CTLs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with PBI-1393.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target cancer cell line (e.g., PC-3 for prostate cancer)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Antigenic peptide specific to the target cell line
-
Recombinant human IL-2 (rhIL-2)
-
PBI-1393
-
Ficoll-Paque PLUS
-
Lymphocyte separation medium
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Differentiate monocytes from PBMCs into immature DCs using GM-CSF and IL-4. Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
-
Antigen Loading: Load the mature DCs with the specific antigenic peptide by incubating for 4 hours at 37°C.
-
Co-culture for CTL Generation: Co-culture the antigen-loaded DCs with purified CD8+ T cells (isolated from PBMCs) in complete RPMI-1640 medium supplemented with rhIL-2.
-
PBI-1393 Stimulation: After 5-7 days of co-culture, add PBI-1393 to the culture medium at the desired concentration. A dose-response experiment is recommended to determine the optimal concentration. Continue to culture for an additional 48-72 hours.
-
Harvesting CTLs: Harvest the effector CTLs for use in the cytotoxicity assay.
Protocol 2: Non-Radioactive Calcein-AM Release CTL Activity Assay
This protocol details a safe and reliable method for quantifying CTL-mediated cytotoxicity using a fluorescent dye, Calcein-AM.
Materials:
-
PBI-1393-stimulated effector CTLs (from Protocol 1)
-
Unstimulated CTLs (control)
-
Target cells (e.g., PC-3)
-
Calcein-AM
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash twice with serum-free RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640 containing Calcein-AM (final concentration 5-10 µM).
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled target cells three times with complete RPMI-1640 to remove excess dye.
-
Resuspend the cells in complete RPMI-1640 at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector CTLs (both PBI-1393 stimulated and unstimulated) to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector CTL suspension to the wells containing the target cells.
-
Controls:
-
Spontaneous Release: Add 100 µL of medium only to wells with target cells.
-
Maximum Release: Add 100 µL of 1% Triton X-100 to wells with target cells.
-
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.
-
Data Acquisition:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % Specific Lysis against the E:T ratio for both PBI-1393 stimulated and unstimulated CTLs.
-
Visualizations
Signaling Pathway of PBI-1393 in CTL Activation
Caption: PBI-1393 enhances CTL activity by increasing IL-2 and IFN-γ production in activated T cells.
Experimental Workflow for CTL Activity Assay
Caption: Workflow for assessing CTL-mediated cytotoxicity using a Calcein-AM release assay.
References
PBI-1393: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of PBI-1393 for use in cell culture experiments. PBI-1393 is an investigational immunomodulatory agent known to enhance T helper 1 (Th1) type cytokine production and primary T-cell activation, making it a compound of interest in cancer immunotherapy research.
Solubility Data
Successful in vitro experiments hinge on the proper solubilization of test compounds. PBI-1393 exhibits solubility in dimethyl sulfoxide (DMSO). Adherence to appropriate solvent use and final concentrations is critical to avoid cellular toxicity and ensure experimental reproducibility.
| Solvent | Solubility | Notes |
| DMSO | Soluble | It is recommended to prepare a high-concentration stock solution in DMSO. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
Experimental Protocols
This section outlines the detailed methodology for preparing PBI-1393 stock solutions and subsequent working solutions for cell culture applications.
Materials
-
PBI-1393 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Protocol for Preparation of PBI-1393 Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the solutions.
-
Weighing PBI-1393: Accurately weigh the desired amount of PBI-1393 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of PBI-1393.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the PBI-1393 powder to achieve a 10 mM concentration. For instance, if the molecular weight is 450.5 g/mol , dissolve 4.505 mg in 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until all the PBI-1393 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparation of PBI-1393 Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM PBI-1393 stock solution at room temperature.
-
Dilution in Culture Medium: Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of PBI-1393 used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture should ideally be kept below 0.5% (v/v) to minimize toxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating your cells. Do not store diluted aqueous solutions of PBI-1393.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the compound's mechanism of action, the following diagrams have been generated.
Experimental workflow for PBI-1393 preparation.
PBI-1393 signaling pathway in T-cells.
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with PBI-1393
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBI-1393 is an investigational compound that has demonstrated immunomodulatory properties, particularly in the context of T cell responses. Studies have shown that PBI-1393 can stimulate cytotoxic T-lymphocyte (CTL) responses, enhance the production of key Th1-type cytokines, and promote T cell proliferation.[1][2] These characteristics make PBI-1393 a person of interest for potential applications in cancer immunotherapy. Flow cytometry is an indispensable tool for elucidating the cellular and molecular effects of such compounds on immune cells. This document provides detailed protocols and application notes for the flow cytometric analysis of T cells treated with PBI-1393.
Mechanism of Action
PBI-1393 is reported to enhance T cell function by modulating adenosine receptor activity.[2] In the tumor microenvironment, high levels of adenosine can suppress T cell activity. By potentially inhibiting this immunosuppressive pathway, PBI-1393 is thought to restore and enhance anti-tumor T cell responses. This leads to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), cytokines crucial for T cell proliferation and effector function.[1][2]
Data Presentation
The following tables summarize the reported quantitative effects of PBI-1393 on human T cell functions.
Table 1: Effect of PBI-1393 on T Cell Proliferation
| Treatment | T Cell Proliferation Increase (Above Control) |
| PBI-1393 | 39% (± 0.3%) |
Data derived from studies on human activated T cells.[1][2]
Table 2: Effect of PBI-1393 on Cytokine Production in Activated Human T Cells
| Cytokine | Increase in Production with PBI-1393 |
| Interleukin-2 (IL-2) | 51% |
| Interferon-gamma (IFN-γ) | 46% |
Data reflects enhanced production in human activated T cells.[1]
Experimental Protocols
The following are detailed protocols for assessing the effects of PBI-1393 on T cells using flow cytometry.
Protocol 1: T Cell Proliferation Assay using CFSE
This protocol measures T cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye upon cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PBI-1393 (dissolved in an appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
CFSE dye
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add T cell activation stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Add PBI-1393 at various concentrations to the designated wells. Include a vehicle-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on live, single T cells and assess CFSE dilution as a measure of proliferation.
-
Protocol 2: Intracellular Cytokine Staining for IL-2 and IFN-γ
This protocol is designed to detect the intracellular production of IL-2 and IFN-γ in T cells following treatment with PBI-1393.
Materials:
-
Human PBMCs
-
Complete RPMI medium
-
PBI-1393 and vehicle control
-
T cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IFN-γ, anti-IL-2) and corresponding isotype controls
-
Viability dye
Procedure:
-
Cell Culture and Stimulation:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Plate cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Add PBI-1393 or vehicle control and incubate for the desired pre-treatment time (e.g., 2-24 hours).
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
Add a protein transport inhibitor for the duration of the stimulation to trap cytokines intracellularly.
-
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain for surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing fluorescently conjugated anti-IFN-γ and anti-IL-2 antibodies or isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ and IL-2 producing cells within the CD4+ and CD8+ T cell populations.
-
Protocol 3: Immunophenotyping of T Cell Activation Markers
This protocol assesses the expression of activation markers on T cell subsets in response to PBI-1393.
Materials:
-
Human PBMCs
-
Complete RPMI medium
-
PBI-1393 and vehicle control
-
T cell activation stimuli (e.g., anti-CD3/CD28)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for T cell lineage and activation markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
Viability dye
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs.
-
Plate cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Add T cell activation stimuli.
-
Add PBI-1393 or vehicle control.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Harvest cells and wash with FACS buffer.
-
Stain with a cocktail of fluorescently conjugated antibodies for surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on live CD4+ and CD8+ T cells and quantifying the expression of CD69 and CD25.
-
Conclusion
The provided protocols offer a framework for the detailed flow cytometric analysis of T cells treated with PBI-1393. By assessing proliferation, cytokine production, and the expression of activation markers, researchers can gain valuable insights into the immunomodulatory effects of this compound. These methods are crucial for the preclinical evaluation and continued development of PBI-1393 as a potential cancer therapeutic.
References
Application Note: PBI-1393 Enhances Primary Human T Cell Activation, Proliferation, and Th1 Cytokine Production
For Research Use Only. Not for use in diagnostic procedures.
Abstract
PBI-1393 is an immunomodulatory compound that has been demonstrated to enhance the activation and effector functions of primary human T lymphocytes.[1][2][3] Chemically identified as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine, PBI-1393 promotes a Th1-type immune response, characterized by increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3] This document provides detailed protocols for utilizing PBI-1393 to study its effects on primary human T cell activation, including methodologies for T cell isolation, culture, stimulation, and the analysis of proliferation and cytokine production.
Introduction
The activation of T cells is a critical event in the adaptive immune response, essential for clearing infections and for anti-tumor immunity. The process begins with the engagement of the T cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules, along with co-stimulatory signals. This leads to a cascade of intracellular signaling events, resulting in T cell proliferation, differentiation, and the acquisition of effector functions, such as the secretion of cytokines.
PBI-1393 has emerged as a significant potentiator of the immune response.[1][3] Studies have shown that PBI-1393 stimulates cytotoxic T-lymphocyte (CTL) responses and enhances the production of Th1 cytokines in activated human T cells.[1][3] Specifically, treatment with PBI-1393 resulted in a significant increase in IL-2 and IFN-γ production and an advantageous increase in T cell proliferation.[1][3] These properties make PBI-1393 a valuable tool for researchers in immunology, oncology, and drug development who are investigating mechanisms of T cell activation and seeking to enhance immune responses in vitro.
Quantitative Data Summary
The following tables summarize the reported effects of PBI-1393 on primary human T cell functions. Data is derived from published literature.[1][3]
Table 1: Effect of PBI-1393 on Th1 Cytokine Production in Activated Human T Cells
| Cytokine | Percent Increase Above Control (%) |
| Interleukin-2 (IL-2) | 51% |
| Interferon-gamma (IFN-γ) | 46% |
Table 2: Effect of PBI-1393 on Human T Cell Proliferation and CTL Response
| Parameter | Percent Increase Above Control (%) |
| T Cell Proliferation | 39% (± 0.3%) |
| Cytotoxic T-Lymphocyte (CTL) Response | 42% (± 0.03%) |
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing PBI-1393 Activity
Caption: Workflow for evaluating the effect of PBI-1393 on T cell function.
Postulated Mechanism of PBI-1393 in T Cell Activation
Caption: PBI-1393 enhances signaling downstream of TCR/CD28 activation.
Experimental Protocols
Protocol 1: Isolation of Primary Human T Cells
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent purification of CD3+ T cells.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Human CD3+ T Cell Isolation Kit (negative selection, e.g., magnetic bead-based)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Proceed to isolate CD3+ T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the purified T cells in complete RPMI-1640 medium for immediate use.
Protocol 2: T Cell Activation and Treatment with PBI-1393
Materials:
-
Purified primary human T cells
-
Complete RPMI-1640 medium
-
PBI-1393 (reconstituted in a suitable solvent, e.g., DMSO or PBS)
-
T cell activation reagent (e.g., Dynabeads™ Human T-Activator CD3/CD28)[4]
-
96-well U-bottom cell culture plates
-
Vehicle control (same solvent used for PBI-1393)
Procedure:
-
Resuspend purified T cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate.
-
Prepare serial dilutions of PBI-1393 in complete RPMI-1640 medium. Add the desired final concentration of PBI-1393 to the respective wells. Add vehicle control to control wells.
-
Pre-incubate the cells with PBI-1393 or vehicle for 1-2 hours at 37°C, 5% CO₂.
-
Prepare the T cell activation reagent (e.g., anti-CD3/CD28 beads) according to the manufacturer's protocol. A common cell-to-bead ratio is 1:1.
-
Add the activation reagent to the wells containing T cells.
-
Culture the plate at 37°C, 5% CO₂ for the desired duration:
-
For cytokine analysis: 48-72 hours.
-
For proliferation analysis: 96 hours.
-
Protocol 3: Analysis of T Cell Proliferation by CFSE Assay
This protocol uses the fluorescent dye CFSE, which is diluted with each cell division, allowing proliferation to be tracked by flow cytometry.[5][6]
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBS
-
Flow cytometer
-
FACS tubes
Procedure:
-
Before plating (Protocol 2, Step 1): Resuspend purified T cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash once more with complete medium.
-
Resuspend the CFSE-labeled cells and proceed with the T cell activation protocol (Protocol 2).
-
After incubation: Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence in the FITC or equivalent channel.
-
Analyze the data by gating on the live lymphocyte population and examining the histogram of CFSE fluorescence. Proliferating cells will appear as distinct peaks with successively lower fluorescence intensity.
Protocol 4: Measurement of Cytokine Production by ELISA
This protocol describes the measurement of IL-2 and IFN-γ in the cell culture supernatant.
Materials:
-
Human IL-2 ELISA Kit
-
Human IFN-γ ELISA Kit
-
Microplate reader
Procedure:
-
After incubation (Protocol 2): Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C or proceed directly with the assay.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the specific kits.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
References
- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBI-1393 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: PBI-1393 & Cytokine Production
This technical support center provides guidance for researchers and drug development professionals working with PBI-1393. It addresses common questions and potential experimental discrepancies related to its effect on cytokine production.
Frequently Asked Questions (FAQs)
Q1: My experiment shows PBI-1393 is not inducing cytokine production. Is this expected?
A1: Contrary to the assumption that PBI-1393 does not induce cytokine production, published research indicates that PBI-1393 enhances the production of specific Th1-type cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated human T cells.[1][2][3] If you are not observing this effect, it may be due to specific experimental conditions. Please review the troubleshooting guide below.
Q2: What is the known mechanism of action for PBI-1393 regarding cytokine production?
A2: PBI-1393 has been shown to potentiate the immune response by stimulating cytotoxic T-lymphocyte (CTL) responses.[1][3] It enhances the production of IL-2 and IFN-γ at both the protein and mRNA levels in activated T cells.[1][3] This enhancement of Th1 cytokines is a key aspect of its anti-cancer activity.[1][2][3]
Q3: Are there specific cell types I should use to observe the cytokine-enhancing effects of PBI-1393?
A3: The primary research demonstrating the effects of PBI-1393 on cytokine production utilized human activated T cells.[1][3] The use of non-activated T cells or other cell types may not yield the same results.
Q4: What are the reported quantitative effects of PBI-1393 on cytokine production?
A4: In studies on human activated T cells, PBI-1393 was shown to enhance IL-2 and IFN-γ production significantly. The quantitative data from these studies is summarized in the table below.
Troubleshooting Guide: Investigating a Lack of Cytokine Production
If your experiments are not showing an increase in cytokine production with PBI-1393, consider the following factors:
-
Cell Activation Status: PBI-1393 enhances cytokine production in activated T cells. Ensure your experimental protocol includes a T-cell activation step (e.g., using anti-CD3/CD28 antibodies or mitogens like PHA).
-
Cell Type: The documented effects are in human T cells. Results may differ in other cell types or species.
-
Concentration of PBI-1393: Ensure you are using an effective concentration of PBI-1393 as determined by dose-response experiments.
-
Timing of Measurement: Cytokine production is time-dependent. Harvest supernatants or cells for analysis at appropriate time points after stimulation and treatment.
-
Assay Sensitivity: Verify that your cytokine detection assay (e.g., ELISA, Luminex) has sufficient sensitivity to detect changes in cytokine levels.
Quantitative Data Summary
The following table summarizes the reported enhancement of cytokine production and T-cell proliferation by PBI-1393 in human activated T cells.[1][3]
| Parameter | Enhancement by PBI-1393 |
| IL-2 Production | 51% |
| IFN-γ Production | 46% |
| T Cell Proliferation | 39% (± 0.3%) above control |
| CTL Response against PC-3 Cancer Cells | 42% (± 0.03%) |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the literature regarding PBI-1393 and cytokine production.
1. T Cell Proliferation Assay
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Activation: PBMCs are activated with Phytohemagglutinin (PHA).
-
Treatment: Activated cells are treated with PBI-1393.
-
Assay: Proliferation is measured using a standard [³H]-thymidine incorporation assay.
-
Endpoint: Measurement of radioactive incorporation to determine the rate of cell division.
2. Cytokine Measurement (ELISA)
-
Cell Culture: Human activated T cells are cultured in the presence or absence of PBI-1393.
-
Supernatant Collection: Cell culture supernatants are collected at specific time points.
-
Cytokine Detection: The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. RT-PCR for Cytokine mRNA Expression
-
Cell Treatment: Human activated T cells are treated with PBI-1393.
-
RNA Extraction: Total RNA is extracted from the T cells at various time points.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: PCR products are visualized by gel electrophoresis to determine the relative expression levels of the target cytokine mRNAs.
Visualizations
Caption: Proposed pathway for PBI-1393 enhancement of Th1 cytokine production in activated T cells.
Caption: Experimental workflow for assessing PBI-1393's effect on cytokine production.
References
Technical Support Center: Optimizing PBI-1393 Concentration for T Cell Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PBI-1393 for T cell activation. The following resources include frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PBI-1393 and what is its primary function in T cell biology?
A1: PBI-1393 is a small molecule anticancer agent that has been shown to enhance T cell-mediated immune responses.[1][2] Its primary function is to promote the activation and proliferation of T cells, leading to increased production of key Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] This potentiation of the immune response makes PBI-1393 a compound of interest for cancer immunotherapy research.[1][2]
Q2: What is the proposed mechanism of action for PBI-1393?
A2: While the exact mechanism is still under investigation, evidence suggests that PBI-1393 functions as an adenosine receptor antagonist.[2] By blocking adenosine receptors, specifically the A2A receptor which is known to suppress T cell activity, PBI-1393 can reverse this immunosuppressive signal and thereby enhance T cell activation and effector functions.[3][4][5]
Q3: What are the expected effects of PBI-1393 on human T cells in vitro?
A3: In vitro studies on human T cells have demonstrated that PBI-1393 can significantly increase the production of IL-2 and IFN-γ, by as much as 51% and 46% respectively.[1] Furthermore, it has been shown to increase T cell proliferation by approximately 39% above control levels.[1][2]
Q4: Does PBI-1393 require co-stimulation for T cell activation?
A4: The available literature suggests that PBI-1393 enhances the activation of already stimulated T cells. Therefore, it is recommended to use PBI-1393 in conjunction with standard T cell activation stimuli, such as anti-CD3 and anti-CD28 antibodies, to achieve optimal results.
Q5: What is the optimal concentration of PBI-1393 to use for T cell activation?
A5: The optimal concentration of PBI-1393 for T cell activation should be determined empirically for each specific cell type and experimental condition. A dose-response experiment is crucial to identify the concentration that provides maximal activation with minimal cytotoxicity. The experimental protocol provided in this guide outlines a method for determining this optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low T Cell Viability | High concentration of PBI-1393: The compound may exhibit cytotoxicity at higher concentrations. Suboptimal cell culture conditions: Poor media quality, incorrect CO2 levels, or contamination can lead to cell death. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of PBI-1393. Ensure proper cell culture technique, use fresh, high-quality media, and regularly check for contamination. |
| Poor T Cell Proliferation | Suboptimal PBI-1393 concentration: The concentration may be too low to elicit a strong proliferative response. Insufficient co-stimulation: T cells may not be adequately activated by the primary stimulus (e.g., anti-CD3/CD28). High cell density: Overcrowding can inhibit proliferation. | Perform a dose-response experiment to identify the optimal concentration of PBI-1393. Titrate the concentration of anti-CD3 and anti-CD28 antibodies to ensure robust initial activation. Optimize the initial seeding density of your T cells. |
| Inconsistent Results | Variability in PBI-1393 preparation: Inconsistent stock solution concentration or improper storage. Variability in cell handling: Differences in cell counting, seeding, or reagent addition. Donor-to-donor variability: Primary human T cells can exhibit significant donor-dependent differences in their response. | Prepare a fresh stock solution of PBI-1393 and store it appropriately. Use a consistent protocol for all experimental steps. When possible, use T cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately. |
| No Enhancement of Cytokine Production | Incorrect timing of PBI-1393 addition: The compound may need to be present at a specific time point during T cell activation. Assay sensitivity: The ELISA or flow cytometry assay may not be sensitive enough to detect subtle changes in cytokine levels. | Test different time points for adding PBI-1393 relative to the primary T cell stimulation. Ensure that your cytokine detection assay is properly validated and has the required sensitivity. |
Data Presentation
Table 1: Expected In Vitro Effects of PBI-1393 on Human T Cell Activation
| Parameter | Fold Increase / Percent Change (Compared to Control) |
| IL-2 Production | ~51% increase |
| IFN-γ Production | ~46% increase |
| T Cell Proliferation | ~39% increase |
Note: These values are based on published data and the optimal concentration of PBI-1393 should be determined experimentally.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of PBI-1393 for T Cell Activation
This protocol describes a method to determine the optimal concentration of PBI-1393 for enhancing T cell proliferation and cytokine production using primary human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
PBI-1393
-
DMSO (for dissolving PBI-1393)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
96-well flat-bottom culture plates
-
ELISA kits for human IL-2 and IFN-γ
Methodology:
-
T Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Isolate T cells from PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail to obtain untouched T cells.
-
Wash the isolated T cells twice with RPMI-1640.
-
-
Cell Staining and Seeding:
-
Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 supplemented with 20 IU/mL of IL-2.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well flat-bottom plate.
-
-
Plate Coating with Anti-CD3:
-
Prior to cell seeding, coat the wells of the 96-well plate with 1 µg/mL anti-human CD3 antibody in PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding the cells.
-
-
PBI-1393 Treatment:
-
Prepare a stock solution of PBI-1393 in DMSO.
-
Prepare a serial dilution of PBI-1393 in complete RPMI-1640 to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PBI-1393 concentration.
-
Add 50 µL of the PBI-1393 dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of complete RPMI-1640 containing 4 µg/mL anti-human CD28 antibody to all wells (final concentration of 1 µg/mL).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
For Cytokine Analysis (48 hours):
-
Carefully collect 100 µL of supernatant from each well.
-
Analyze the supernatant for IL-2 and IFN-γ concentrations using ELISA kits according to the manufacturer's instructions.
-
-
For Proliferation Analysis (72-96 hours):
-
Harvest the cells from the wells.
-
Analyze CFSE dilution by flow cytometry to determine the percentage of proliferated cells.
-
-
Visualizations
Caption: PBI-1393 signaling pathway in T cell activation.
Caption: Experimental workflow for optimizing PBI-1393.
Caption: Troubleshooting decision tree for PBI-1393 experiments.
References
- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
PBI-1393: Technical Support Center - Cytotoxicity and Off-Target Effects
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and does not constitute medical advice or a comprehensive safety evaluation of PBI-1393. Researchers should always consult primary literature and conduct their own validation experiments.
Currently, there is a lack of publicly available, detailed quantitative data on the direct cytotoxicity (e.g., IC50 values across various cell lines) and a comprehensive off-target profile for PBI-1393. Published research primarily focuses on its immunomodulatory mechanism of action, where it enhances the anti-tumor effects of other cytotoxic agents. This technical support center will address common questions and troubleshooting scenarios based on its known biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected direct cytotoxicity of PBI-1393 on cancer cell lines?
A1: PBI-1393 is primarily characterized as an immunomodulatory agent, not a direct cytotoxic drug. Its main function is to enhance the body's own anti-tumor immune response. Specifically, it has been shown to stimulate the production of Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and to increase the activation and proliferation of cytotoxic T-lymphocytes (CTLs)[1][2]. Therefore, when used as a single agent in in vitro cytotoxicity assays, PBI-1393 may not exhibit low IC50 values typical of traditional chemotherapy drugs. High concentrations may be required to observe direct cytotoxic effects, if any.
Q2: Why am I not observing significant cancer cell death with PBI-1393 in my standard cytotoxicity assay?
A2: This is an expected outcome. The primary mechanism of action of PBI-1393 is to potentiate the immune system's ability to attack cancer cells[1][2]. Standard in vitro cytotoxicity assays using cancer cell lines in monoculture lack the immune cell components that PBI-1393 acts upon. To observe the anti-tumor effects of PBI-1393, co-culture assays with immune cells (such as peripheral blood mononuclear cells or purified T cells) and cancer cells are necessary.
Q3: How can I design an experiment to measure the efficacy of PBI-1393?
A3: To assess the efficacy of PBI-1393, you should focus on its immunomodulatory effects. Here are some suggested experimental approaches:
-
Immune Cell Activation Assays: Treat isolated immune cells (e.g., PBMCs or T cells) with PBI-1393 and measure markers of activation, such as the expression of CD25 and CD69 on T cells by flow cytometry, and the proliferation of these cells.
-
Cytokine Release Assays: Culture immune cells with PBI-1393 and measure the secretion of key cytokines like IL-2 and IFN-γ into the supernatant using ELISA or multiplex bead arrays.
-
Co-culture Cytotoxicity Assays: Establish a co-culture of your cancer cell line with activated immune cells (e.g., CTLs) in the presence and absence of PBI-1393. Measure the specific lysis of cancer cells as the readout.
-
In vivo Studies: In appropriate syngeneic mouse tumor models, PBI-1393 has shown significant inhibition of tumor growth when combined with sub-therapeutic doses of cytotoxic drugs like cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum[1][2].
Q4: Are there any known off-target effects of PBI-1393?
A4: There is no comprehensive, publicly available off-target screening profile for PBI-1393 (e.g., against a broad panel of kinases or receptors). Given its purine-like core structure, it is theoretically possible that it could interact with various ATP-binding proteins, including kinases. However, without specific screening data, any discussion of off-target effects remains speculative. Researchers should consider performing their own off-target profiling to understand the selectivity of PBI-1393 in the context of their specific experimental systems.
Q5: What is the known signaling pathway of PBI-1393?
A5: The precise molecular target of PBI-1393 has not been fully elucidated in the public domain. However, its downstream effects involve the enhancement of T-cell activation and Th1 cytokine production. This suggests that it likely modulates signaling pathways involved in T-cell receptor (TCR) signaling or co-stimulatory pathways, leading to increased transcription of genes for IL-2 and IFN-γ[1].
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed in cancer cell line monoculture. | PBI-1393 is an immunomodulator, not a direct cytotoxic agent. The experimental system lacks the necessary immune cells for its activity. | Use a co-culture system with immune cells (e.g., PBMCs, T cells) and the target cancer cell line. Measure cancer cell viability in the presence of immune cells and PBI-1393. |
| High variability in immune cell activation or cytokine production. | Primary immune cells can have high donor-to-donor variability. Cell viability and activation status at the start of the experiment are critical. | Use immune cells from multiple healthy donors. Ensure consistent cell handling and check viability before starting the experiment. Include appropriate positive controls for immune activation (e.g., anti-CD3/CD28 antibodies, PHA). |
| Inconsistent results in combination therapy studies in vivo. | The timing and dosage of PBI-1393 and the cytotoxic agent are critical. The tumor microenvironment and the immune status of the animal model can influence the outcome. | Optimize the dosing schedule and concentrations of both PBI-1393 and the co-administered drug. Ensure the use of an appropriate animal model with a competent immune system. |
Data Presentation
As no specific public data is available for PBI-1393's direct cytotoxicity and off-target effects, a template for data presentation is provided below for researchers to populate with their own experimental findings.
Table 1: Single-Agent Cytotoxicity of PBI-1393 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |
| e.g., A549 | Lung Carcinoma | Data not available |
| e.g., PC-3 | Prostate Cancer | Data not available |
| e.g., Jurkat | T-cell Leukemia | Data not available |
Table 2: Off-Target Kinase Profiling of PBI-1393 (Example)
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| e.g., EGFR | Data not available | Data not available |
| e.g., VEGFR2 | Data not available | Data not available |
| e.g., SRC | Data not available | Data not available |
| e.g., LCK | Data not available | Data not available |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of PBI-1393 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for T-cell activation (e.g., 1 µg/mL phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of IFN-γ and IL-2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
T-Cell Proliferation (Optional): Add a proliferation dye (e.g., CFSE) to the PBMCs before seeding. After incubation, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and analyze proliferation by flow cytometry.
Visualizations
Caption: Proposed mechanism of action for PBI-1393.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
Technical Support Center: PBI-1393 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PBI-1393 in in vitro experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro mechanism of action for PBI-1393?
PBI-1393 is an anticancer agent that has been shown to enhance the production of Th1-type cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in human activated T cells.[1][2] This activity suggests a role as an immunomodulator that potentiates T cell activation and cytotoxic T-lymphocyte (CTL) responses.[2]
Q2: What are the recommended storage and handling conditions for PBI-1393?
For optimal stability, PBI-1393 should be stored as a powder at -20°C. For creating stock solutions, use a suitable solvent such as DMSO. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is a typical effective concentration range for PBI-1393 in vitro?
The optimal concentration of PBI-1393 will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular experimental setup.
Troubleshooting Inconsistent In Vitro Results with PBI-1393
Problem 1: High Variability Between Replicate Wells
High variability between replicates is a common issue in cell-based assays and can obscure the true effect of PBI-1393.[3]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a master mix of reagents to minimize well-to-well variation.[4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Avoid letting cells settle in the reservoir of a multi-channel pipette. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution. |
| "Edge Effect" | Evaporation from wells on the perimeter of a multi-well plate can concentrate media components and affect cell growth.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[3] |
| Compound Precipitation | Visually inspect wells under a microscope after adding PBI-1393 to ensure it has not precipitated out of solution. If precipitation is observed, consider adjusting the final solvent concentration or using a different formulation. |
Problem 2: Weaker Than Expected Biological Activity
If PBI-1393 is not producing the expected enhancement of T-cell activation or cytokine production, consider the following factors.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number.[5] Stressed or senescent cells may not respond optimally to stimuli. Monitor cell morphology regularly.[5] |
| Incorrect Assay Timing | The kinetics of the cellular response to PBI-1393 may vary. Perform a time-course experiment to identify the optimal time point for measuring your endpoint (e.g., cytokine secretion, gene expression). |
| Degraded Compound | Ensure PBI-1393 stock solutions have been stored correctly and have not undergone excessive freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses and metabolism.[6] Regularly test your cell cultures for mycoplasma contamination. |
Problem 3: Off-Target Effects or Cellular Toxicity
Unintended effects or toxicity can confound your results.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response curve to identify a concentration range that shows the desired biological activity without inducing significant cell death. Use a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%). |
| Non-Specific Binding | Consider the possibility of PBI-1393 interacting with targets other than the intended ones.[7][8] This is an inherent property of the compound and may require more advanced techniques to identify and validate. |
Experimental Protocols
T-Cell Activation and Cytokine Production Assay
This protocol outlines a general method for assessing the effect of PBI-1393 on T-cell activation and cytokine production.
-
Cell Preparation : Isolate human peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque gradient.
-
Cell Seeding : Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
T-Cell Stimulation : Add a T-cell activator, such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA), to the wells.
-
PBI-1393 Treatment : Immediately after stimulation, add PBI-1393 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Normalize the cytokine production in the PBI-1393 treated wells to the vehicle control.
Visualizations
Signaling Pathway of PBI-1393 in T-Cell Activation
Caption: Proposed signaling pathway of PBI-1393 in T-cell activation.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent PBI-1393 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PBI-1393 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. marinbio.com [marinbio.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
PBI-1393 Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of PBI-1393 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My PBI-1393 solution has changed color. What does this indicate and can I still use it?
A change in the color of your PBI-1393 solution, which is typically a yellow powder in its solid state, may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q2: I observed precipitation in my PBI-1393 stock solution after thawing. What could be the cause and how can I prevent this?
Precipitation upon thawing can occur for several reasons:
-
Exceeded Solubility Limit: The concentration of PBI-1393 in your stock solution may be too high to remain soluble at lower temperatures.
-
Inappropriate Solvent: The chosen solvent may not be ideal for long-term storage at cryogenic temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can decrease the stability of the compound and the solvent.[1]
To prevent precipitation, consider the following:
-
Optimize Concentration: Prepare stock solutions at a concentration known to be soluble at the storage temperature. If unsure, a solubility test is recommended.
-
Aliquot Stock Solutions: Divide your stock solution into smaller, single-use aliquots to avoid multiple freeze-thaw cycles.[1][2]
-
Proper Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.
Q3: What is the best way to store PBI-1393 stock solutions?
For optimal stability, PBI-1393 stock solutions, typically prepared in a solvent like DMSO, should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] | Lower temperatures slow down the rate of chemical degradation. |
| Light Exposure | Store in amber or light-blocking vials. | To prevent photodegradation. |
| Air Exposure | Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. | To minimize oxidation. |
| Container Type | Use tightly sealed glass or polypropylene vials. | To prevent solvent evaporation and contamination. |
Q4: How should I prepare my working solutions of PBI-1393 from a DMSO stock for cell-based assays?
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5%.[1]
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of PBI-1393 Activity
Inconsistent results are often linked to the degradation of the compound in solution. The following workflow can help you troubleshoot this issue.
Issue: PBI-1393 Precipitation When Diluting into Aqueous Buffer
This is a common challenge with hydrophobic compounds. The following decision tree can guide your optimization process.
Experimental Protocols
Protocol 1: General Procedure for Preparing PBI-1393 Stock Solution
-
Weighing: Accurately weigh the required amount of PBI-1393 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of PBI-1393 in Experimental Medium
This protocol provides a framework to determine the stability of PBI-1393 under your specific experimental conditions.
-
Prepare Samples:
-
T=0 Sample: Prepare a solution of PBI-1393 in your experimental medium at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the sample and transfer the supernatant to an HPLC vial.
-
Incubated Samples: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described for the T=0 sample.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.
-
Data Analysis: Compare the peak area of the parent PBI-1393 compound at each time point to the T=0 sample. A decrease in the peak area over time indicates degradation.
| Time Point | PBI-1393 Peak Area (Arbitrary Units) | % Remaining |
| 0 hours | 100,000 | 100% |
| 2 hours | 95,000 | 95% |
| 4 hours | 88,000 | 88% |
| 8 hours | 75,000 | 75% |
| 24 hours | 40,000 | 40% |
| Note: This data is for illustrative purposes only. |
PBI-1393 Mechanism of Action and Signaling Pathway
PBI-1393 is known to enhance the production of Th1 type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promote primary T cell activation.[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by PBI-1393 to produce these effects.
References
Technical Support Center: PBI-1393 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of PBI-1393.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PBI-1393?
PBI-1393 is an anticancer agent that functions by enhancing the production of Th1 type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promoting primary T cell activation.[1][2] This immunomodulatory activity leads to the stimulation of cytotoxic T-lymphocyte (CTL) responses, which can contribute to anti-tumor effects.[2]
Q2: What is the recommended route of administration for PBI-1393 in vivo?
Published preclinical studies have utilized intraperitoneal (IP) injection for the administration of PBI-1393 in mouse models.[2]
Q3: What are the known solubility characteristics of PBI-1393?
Q4: Are there any known off-target effects of PBI-1393?
Currently, there is limited publicly available information on the specific off-target effects of PBI-1393. As with any small molecule inhibitor, it is essential to perform dose-response studies and include appropriate controls to monitor for potential off-target activities.
Troubleshooting In Vivo Delivery of PBI-1393
This section addresses specific issues that may be encountered during in vivo experiments with PBI-1393.
Issue 1: Suboptimal Anti-Tumor Efficacy
Q: We are not observing the expected anti-tumor effect of PBI-1393 in our syngeneic mouse model. What are the potential causes and solutions?
A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
PBI-1393 Formulation and Delivery:
-
Solubility: Ensure PBI-1393 is fully dissolved in the vehicle. Precipitation upon injection can lead to inconsistent dosing and reduced bioavailability. Consider reformulating with a different vehicle if solubility is an issue.
-
Stability: PBI-1393 may degrade in solution. Prepare fresh formulations for each experiment and protect from light and excessive heat. Conduct a stability test of your formulation.
-
Dose and Schedule: The dosage and administration frequency may not be optimal for your specific tumor model and mouse strain. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.
-
-
Experimental Model:
-
Tumor Immunology: The tumor model's immunogenicity is critical. PBI-1393's mechanism relies on an active immune response. Ensure your tumor model is sufficiently immunogenic to respond to T-cell mediated killing.
-
Immune Status of Mice: The age, health, and microbiome of the mice can significantly impact their immune response. Use healthy, age-matched animals and consider the potential influence of their gut microbiota.
-
-
Combination Therapy:
-
PBI-1393 has shown significant anti-tumor activity when combined with sub-therapeutic doses of cytotoxic drugs like cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[2] Consider evaluating PBI-1393 in combination with standard-of-care chemotherapies for your tumor model.
-
Experimental Protocol: In Vivo Efficacy Study
A detailed methodology for a typical in vivo efficacy study is provided below.
| Parameter | Description |
| Animal Model | Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells) |
| Cell Implantation | Subcutaneous injection of 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank. |
| Treatment Groups | 1. Vehicle Control (e.g., saline or appropriate solvent) 2. PBI-1393 alone (e.g., 50 mg/kg, daily IP injection)[2] 3. Chemotherapy alone (sub-therapeutic dose) 4. PBI-1393 + Chemotherapy |
| Tumor Monitoring | Measure tumor volume with calipers every 2-3 days. Volume = (Length x Width^2) / 2. |
| Endpoint | Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration or morbidity. |
| Data Analysis | Compare tumor growth curves and survival rates between groups. |
Logical Workflow for Troubleshooting Suboptimal Efficacy
Troubleshooting workflow for suboptimal PBI-1393 efficacy.
Issue 2: Adverse Events or Toxicity
Q: We are observing signs of toxicity (e.g., weight loss, ruffled fur, lethargy) in mice treated with PBI-1393. How should we address this?
A: Toxicity can arise from the compound itself, the delivery vehicle, or the combination.
Potential Causes & Troubleshooting Steps:
-
Dose-Related Toxicity: The administered dose may be too high.
-
Solution: Perform a Maximum Tolerated Dose (MTD) study to identify a safe and effective dose range.
-
-
Vehicle Toxicity: The solvent used to dissolve PBI-1393 may be causing adverse effects.
-
Solution: Include a "vehicle only" control group in your experiments to assess the toxicity of the delivery vehicle itself. If the vehicle is toxic, explore alternative, more biocompatible solvents.
-
-
Off-Target Effects: PBI-1393 might be interacting with unintended targets.
-
Solution: Conduct a thorough literature search for known off-target liabilities of similar compounds. Consider performing in vitro screening against a panel of receptors and kinases. In vivo, monitor for specific organ toxicities through histopathology and blood chemistry analysis.
-
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
| Parameter | Description |
| Animal Model | Healthy, non-tumor-bearing mice of the same strain used for efficacy studies. |
| Dosing Regimen | Administer escalating doses of PBI-1393 to different cohorts of mice (e.g., 25, 50, 100 mg/kg). |
| Monitoring | Record body weight, clinical signs of toxicity (e.g., changes in activity, posture, grooming), and food/water intake daily for at least 14 days. |
| Endpoint | The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or any signs of significant clinical distress. |
| Data Analysis | Plot body weight changes over time for each dose group. |
PBI-1393 Signaling Pathway
The following diagram illustrates the proposed signaling pathway of PBI-1393, leading to an enhanced anti-tumor immune response.
Proposed signaling pathway of PBI-1393 in T cells.
References
Overcoming resistance to PBI-1393 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PBI-1393. The information is designed to help overcome potential challenges and resistance mechanisms encountered during pre-clinical cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for PBI-1393?
A1: PBI-1393 is an anticancer agent that functions by enhancing the host's immune response against tumor cells.[1][2] It stimulates the production of Th1-type cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promotes the activation of primary T cells.[1][2] This leads to an increased cytotoxic T-lymphocyte (CTL) response against cancer cells.[2] PBI-1393 has shown significant anti-tumor activity in preclinical models, particularly when used in combination with sub-therapeutic doses of standard chemotherapy agents.[2]
Q2: My cancer cell line is not responding to PBI-1393 treatment in my in vitro co-culture experiment. What are the possible reasons?
A2: A lack of response to PBI-1393 in a co-culture system could be due to several factors:
-
Immune Cell Inactivation or Exhaustion: The T cells in your co-culture may not be optimally activated or may be in an exhausted state.
-
Tumor Cell Intrinsic Factors: The cancer cells may have developed mechanisms to evade immune recognition and killing. This can include downregulation of antigen presentation machinery (e.g., MHC class I) or upregulation of immune checkpoint ligands (e.g., PD-L1).
-
Suboptimal Experimental Conditions: The concentration of PBI-1393, the ratio of immune cells to tumor cells, or the incubation time may not be optimal for the specific cell types being used.
-
Compound Integrity: Ensure the PBI-1393 compound is properly stored and handled to maintain its activity.
Q3: Can PBI-1393 be used as a standalone therapy?
A3: Preclinical studies have suggested that PBI-1393's most significant anti-tumor effects are observed when it is used in combination with conventional cytotoxic drugs like cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[2] This synergistic effect is likely due to the chemotherapy agents inducing immunogenic cell death, which then primes the immune system for an enhanced response stimulated by PBI-1393. While it has immunomodulatory activity on its own, its efficacy as a monotherapy may be limited depending on the tumor model.
Troubleshooting Guides
Issue 1: Diminished or No Anti-Tumor Activity of PBI-1393 in Co-culture Assays
This guide provides a systematic approach to troubleshooting a lack of PBI-1393 efficacy in in vitro co-culture experiments involving cancer cells and immune cells (e.g., T cells or PBMCs).
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for PBI-1393 resistance.
Methodologies:
-
Cell Viability and Proliferation Assay:
-
Plate cancer cells at a suitable density in a 96-well plate.
-
Add immune cells (e.g., PBMCs or isolated T cells) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treat with a dose range of PBI-1393. Include appropriate controls (untreated co-culture, tumor cells alone, immune cells alone).
-
Incubate for 24-72 hours.
-
Measure tumor cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining after washing away immune cells).
-
-
Flow Cytometry for Immune Cell Activation and Tumor Cell Protein Expression:
-
After co-culture with PBI-1393, harvest all cells.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD8, CD69, CD25) and tumor cell markers (e.g., EpCAM) to distinguish populations.
-
For tumor cell protein expression, also include antibodies against MHC class I (HLA-A,B,C) and PD-L1.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
ELISA for Cytokine Quantification:
-
Collect the supernatant from the co-culture wells at various time points.
-
Use commercially available ELISA kits to quantify the concentration of IL-2 and IFN-γ according to the manufacturer's instructions.
-
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Low IL-2 and IFN-γ levels in supernatant | Poor T-cell activation or viability | Verify T-cell health and activation potential (e.g., with a positive control like PHA or anti-CD3/CD28 beads). |
| Normal cytokine levels but low tumor cell killing | Tumor cells are resistant to immune-mediated killing | Analyze tumor cells for MHC-I expression and PD-L1 expression. |
| High PD-L1 expression on tumor cells | T-cell exhaustion via PD-1/PD-L1 axis | Test the combination of PBI-1393 with an anti-PD-L1 or anti-PD-1 blocking antibody. |
| Low MHC Class I expression on tumor cells | Tumor cells are "invisible" to CTLs | Pre-treat tumor cells with IFN-γ to attempt to upregulate MHC-I expression. |
Issue 2: Acquired Resistance to PBI-1393 in a Previously Sensitive Model
If you observe that a cancer cell line that was initially sensitive to PBI-1393-mediated killing becomes resistant over time, this suggests the selection of a resistant clone.
Proposed Signaling Pathway for PBI-1393 Action and Resistance:
Caption: PBI-1393 action and potential tumor resistance.
Experimental Protocol to Characterize Acquired Resistance:
-
Develop a Resistant Cell Line:
-
Continuously culture the sensitive cancer cell line in the presence of immune cells and a sub-lethal concentration of PBI-1393.
-
Gradually increase the concentration of PBI-1393 over several passages.
-
Isolate and expand the surviving cancer cell population.
-
-
Comparative Analysis of Sensitive vs. Resistant Cells:
-
Genomic and Transcriptomic Analysis: Perform RNA-sequencing to identify differentially expressed genes between the sensitive and resistant cell lines. Focus on genes related to antigen presentation (e.g., B2M, TAP1, TAP2), immune checkpoints (CD274 [PD-L1]), and immunosuppressive signaling pathways.
-
Proteomic Analysis: Use Western blotting or mass spectrometry to confirm changes in protein expression for candidates identified in the transcriptomic analysis (e.g., MHC-I, PD-L1).
-
Functional Assays: Repeat the co-culture cytotoxicity assays to confirm the resistant phenotype.
-
Hypothetical RNA-Seq Data Summary:
| Gene | Log2 Fold Change (Resistant vs. Sensitive) | p-value | Associated Function |
| CD274 (PD-L1) | 3.5 | < 0.001 | Immune checkpoint ligand |
| B2M | -2.8 | < 0.001 | MHC Class I assembly |
| TAP1 | -2.1 | < 0.005 | Antigen processing and presentation |
| TGFB1 | 4.2 | < 0.001 | Immunosuppressive cytokine |
| IDO1 | 3.9 | < 0.001 | T-cell inhibitory enzyme |
This data would suggest that the resistant cells have upregulated the PD-L1 immune checkpoint, downregulated the machinery for presenting antigens to T cells, and are secreting immunosuppressive factors. This provides multiple avenues for designing combination therapies to overcome resistance.
References
PBI-1393 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments involving PBI-1393. Authored in a direct question-and-answer format, this guide addresses specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PBI-1393?
A1: PBI-1393 is an anticancer agent that functions by enhancing the production of Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promoting primary T-cell activation.[1] This activity stimulates cytotoxic T-lymphocyte (CTL) responses, suggesting its potential as an immunomodulatory agent in cancer therapy.[2]
Q2: What are the expected in vitro effects of PBI-1393 on human T-cells?
A2: In vitro studies have shown that PBI-1393 can increase the production of IL-2 and IFN-γ in activated human T-cells by approximately 51% and 46%, respectively.[2] Furthermore, it has been observed to enhance T-cell proliferation by around 39% and augment the CTL response against cancer cell lines.[2]
Q3: Is PBI-1393 soluble in aqueous media?
Q4: Are there any known stability issues with PBI-1393?
A4: The stability of PBI-1393 in solution is not extensively documented in publicly available literature. It is advisable to prepare fresh dilutions from a stock solution for each experiment. If long-term storage of the stock solution is necessary, it should be stored at -20°C or -80°C and undergo validation to ensure its stability over time.
Troubleshooting Guide
Q1: My dose-response curve for PBI-1393 is flat, showing no effect on T-cell proliferation or cytokine release. What could be the issue?
A1: A flat dose-response curve can stem from several factors:
-
Inappropriate Concentration Range: The concentrations of PBI-1393 tested may be too low to elicit a biological response. It is advisable to perform a broad range-finding experiment with serial dilutions over several orders of magnitude (e.g., 1 nM to 100 µM) to identify an effective concentration range.
-
Inactive Compound: Ensure the integrity of your PBI-1393 stock. If possible, verify its activity using a known positive control assay.
-
Suboptimal Assay Conditions: The T-cells may not be properly activated, or the incubation time might be insufficient. Ensure that your T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) is effective and that the incubation period is adequate for the desired readout (e.g., 48-72 hours for proliferation).
-
Cell Health: Poor cell viability at the start of the experiment will compromise the results. Always check cell viability before seeding.
Q2: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A2: High variability can be minimized by addressing the following:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use consistent pipetting techniques, especially when performing serial dilutions.
-
Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.
-
Compound Distribution: After adding PBI-1393 to the wells, gently mix the plate to ensure uniform distribution.
Q3: The observed effect of PBI-1393 is decreasing at higher concentrations, resulting in a "U-shaped" or hormetic dose-response curve. Is this expected?
A3: While not specifically documented for PBI-1393, a hormetic dose-response curve can be a true biological effect for some compounds, where low doses are stimulatory and high doses are inhibitory. However, it can also be an artifact due to:
-
Compound Precipitation: At high concentrations, PBI-1393 may precipitate out of solution, leading to a lower effective concentration. Visually inspect the wells for any signs of precipitation.
-
Cell Toxicity: High concentrations of the compound or the solvent may be toxic to the cells, leading to a decrease in the measured response. It is crucial to perform a cytotoxicity assay in parallel to your dose-response experiment.
Data Presentation
Due to the limited availability of public data, specific EC50 and IC50 values for PBI-1393 are not provided. The following table is a template for researchers to summarize their experimentally determined quantitative data.
| Parameter | Assay Type | Cell Line/System | Determined Value (Unit) | 95% Confidence Interval |
| EC50 | T-Cell Proliferation | Activated Human PBMCs | User-defined | User-defined |
| EC50 | IL-2 Release | Activated Human PBMCs | User-defined | User-defined |
| EC50 | IFN-γ Release | Activated Human PBMCs | User-defined | User-defined |
| IC50 | Tumor Cell Viability | e.g., PC-3 Cells | User-defined | User-defined |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a general method for assessing PBI-1393's effect on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Seeding: Wash the cells twice with complete culture medium and resuspend to the desired seeding density. Seed the CFSE-labeled PBMCs into a 96-well U-bottom plate.
-
T-Cell Activation and Compound Treatment: Add T-cell activation stimuli (e.g., soluble anti-CD3 and anti-CD28 antibodies) to the wells. Immediately after, add serial dilutions of PBI-1393 or vehicle control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire the samples on a flow cytometer and analyze the CFSE dilution profiles to determine the percentage of proliferating cells.
Cytokine Release Assay
This protocol provides a framework for measuring the release of IL-2 and IFN-γ from T-cells treated with PBI-1393.
-
Cell Preparation and Seeding: Isolate and prepare PBMCs as described for the T-cell proliferation assay. Seed the cells in a 96-well flat-bottom plate.
-
T-Cell Activation and Compound Treatment: Add T-cell activation stimuli to the wells, followed by the addition of serial dilutions of PBI-1393 or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Visualizations
Caption: Presumed signaling pathway of PBI-1393 in T-cells.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting decision tree for dose-response assays.
References
PBI-1393 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability and establishing robust controls when working with the immunomodulatory agent PBI-1393.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PBI-1393?
PBI-1393 is an anticancer agent that functions by enhancing the immune response.[1][2] Specifically, it stimulates the production of Th1-type cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and promotes the activation of primary T cells.[1][2] This activity leads to an increased cytotoxic T-lymphocyte (CTL) response against cancer cells.[1][2]
Q2: What are the expected effects of PBI-1393 on T cells in vitro?
In vitro, PBI-1393 has been shown to increase the expression of IL-2 and IFN-γ mRNA in human activated T cells.[2] This leads to a subsequent increase in the secretion of these cytokines.[2] Consequently, researchers can expect to observe enhanced T cell proliferation and a more potent cytotoxic T-lymphocyte response against target cancer cells.[2]
Q3: What are some common sources of experimental variability when working with PBI-1393?
Variability in experiments with PBI-1393 can arise from several factors, including:
-
Cell Health and Passage Number: Ensure that the T cells used are healthy, within a consistent and optimal passage number range, and free from contamination.
-
Donor-to-Donor Variability: Primary human T cells can exhibit significant donor-to-donor variability in their response to stimuli.
-
Reagent Quality and Handling: The quality, storage, and handling of PBI-1393, as well as other reagents like cytokines and antibodies, can impact results.
-
Inconsistent Cell Stimulation: Variations in the concentration or duration of T cell activation stimuli (e.g., anti-CD3/CD28 antibodies) can lead to inconsistent PBI-1393 efficacy.
-
Assay-Specific Variability: The choice of assay and its execution (e.g., ELISA, flow cytometry, cytotoxicity assays) can introduce variability.
Troubleshooting Guides
Issue 1: Inconsistent or Low T Cell Activation
| Potential Cause | Recommended Solution |
| Suboptimal T cell health | Use T cells from a reliable source, ensure proper handling and storage, and use cells within a low passage number. Regularly test for mycoplasma contamination. |
| Inconsistent activation signal | Standardize the concentration and lot of T cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads). Ensure a consistent coating of plates if using plate-bound antibodies. |
| Donor-to-donor variability | If possible, use T cells from the same donor for a set of experiments. If using multiple donors, analyze the data on a per-donor basis before pooling. |
| Incorrect PBI-1393 concentration | Perform a dose-response curve to determine the optimal concentration of PBI-1393 for your specific cell type and experimental conditions. |
Issue 2: Variable Cytokine (IL-2, IFN-γ) Levels
| Potential Cause | Recommended Solution |
| Inconsistent incubation times | Adhere to a strict and consistent incubation time for PBI-1393 treatment and T cell activation. |
| Variability in sample collection and processing | Collect and process all samples (e.g., cell culture supernatants) in a consistent manner. Avoid repeated freeze-thaw cycles of samples. |
| Assay sensitivity and execution | Use a high-quality, validated ELISA or multiplex bead array kit for cytokine measurement. Ensure proper standard curve generation and follow the manufacturer's protocol meticulously. |
| Cell density | Optimize and standardize the seeding density of T cells for your experiments. |
Issue 3: Discrepancies in Cytotoxicity (CTL) Assays
| Potential Cause | Recommended Solution |
| Variable effector-to-target (E:T) cell ratios | Carefully calculate and standardize the E:T ratio across all experiments. |
| Target cell health and susceptibility | Ensure the target cancer cells are healthy and consistently express the relevant antigens. |
| Assay method | Choose a reliable and reproducible cytotoxicity assay (e.g., calcein release, LDH assay, or flow cytometry-based methods). Be aware of the limitations of each method. |
| Incomplete cell lysis in controls | Ensure that the maximum lysis control (e.g., using a detergent) results in complete target cell death. |
Experimental Protocols
Key Experiment: In Vitro T Cell Activation and Cytokine Analysis
Objective: To measure the effect of PBI-1393 on IL-2 and IFN-γ production by primary human T cells.
Methodology:
-
T Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a standard negative selection kit.
-
Cell Seeding: Seed the isolated T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
T Cell Activation: Activate the T cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-based).
-
PBI-1393 Treatment: Immediately after activation, treat the cells with a range of concentrations of PBI-1393 (e.g., 0.1, 1, 10 µM).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of IL-2 and IFN-γ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Experimental Controls:
| Control | Purpose |
| Unstimulated T cells | To establish baseline cytokine levels in the absence of activation. |
| Activated T cells (no PBI-1393) | To measure the level of cytokine production with activation alone (vehicle control). |
| Positive Control (e.g., PMA/Ionomycin) | To ensure the T cells are capable of producing a robust cytokine response. |
| PBI-1393 alone (no activation) | To determine if PBI-1393 has any direct effect on cytokine production without T cell activation. |
Data Presentation
Table 1: Expected Outcome of PBI-1393 on Th1 Cytokine Production
| Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | T Cell Proliferation (Fold Change) |
| Unstimulated | Baseline | Baseline | 1.0 |
| Activated + Vehicle | ++ | ++ | ++ |
| Activated + PBI-1393 (Optimal Conc.) | +++ | +++ | +++ |
Note: '+' indicates the relative level of response. The actual values will be experiment-dependent.
Visualizations
Caption: Proposed signaling pathway for PBI-1393 in T cell activation.
Caption: General experimental workflow for assessing PBI-1393 activity.
Caption: A logical workflow for troubleshooting experimental variability.
References
PBI-1393 quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of PBI-1393. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is PBI-1393 and what is its primary mechanism of action?
PBI-1393, also known as N,N-Dimethylaminopurine pentoxycarbonyl D-arginine, is an immunomodulatory compound.[1][2][3] Its primary mechanism of action involves the stimulation of the immune system. Specifically, it enhances the production of Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promotes the activation of primary T cells.[1][3] This activity suggests its potential as an anti-cancer agent, particularly in combination with chemotherapy.[1][3][4]
Q2: What are the expected in-vitro effects of PBI-1393 on human T cells?
In activated human T cells, PBI-1393 has been shown to enhance the production of IL-2 and IFN-γ by 51% and 46%, respectively.[1][3] This increase in cytokine production is associated with an increase in IL-2 and IFN-γ mRNA expression.[1][3] Consequently, PBI-1393 can lead to an increase in T cell proliferation and enhance the cytotoxic T-lymphocyte (CTL) response against cancer cells.[1][3]
Q3: Are there any known synonyms for PBI-1393?
Yes, PBI-1393 was formerly known as BCH-1393.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low biological activity observed in cell-based assays | 1. Sub-optimal compound purity: The presence of impurities can interfere with the biological activity of PBI-1393. 2. Incorrect dosage: The concentration of PBI-1393 may be too low to elicit a significant response. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of PBI-1393. | 1. Verify Purity: Assess the purity of the PBI-1393 stock using High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is generally recommended for in-vitro studies. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Ensure Proper Storage: Store PBI-1393 as a powder at -20°C and protect from light and moisture. Reconstituted solutions should be used fresh or aliquoted and stored at -80°C. |
| Inconsistent results between experimental replicates | 1. Inaccurate weighing or dilution: Errors in preparing the stock solution or serial dilutions can lead to variability. 2. Cell culture variability: Differences in cell passage number, confluency, or health can affect the cellular response. | 1. Calibrate Equipment: Ensure that balances and pipettes are properly calibrated. Prepare a fresh stock solution and perform serial dilutions carefully. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Precipitation of PBI-1393 in cell culture media | 1. Low solubility in aqueous solutions: PBI-1393 may have limited solubility in certain media. 2. High concentration: The concentration of PBI-1393 may exceed its solubility limit in the chosen solvent or media. | 1. Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving PBI-1393. 2. Optimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare an intermediate dilution in media before adding to the final culture volume. |
Quality Control and Purity Assessment
A comprehensive quality control strategy for PBI-1393 should include identity, purity, and strength assessments.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules like PBI-1393.
Table 1: Representative HPLC Purity Data for PBI-1393
| Lot Number | Purity by HPLC (%) | Major Impurity (%) | Total Impurities (%) |
| PBI-1393-001 | 98.5 | 0.8 | 1.5 |
| PBI-1393-002 | 99.2 | 0.5 | 0.8 |
| PBI-1393-003 | 97.9 | 1.1 | 2.1 |
Note: This data is illustrative and may not represent actual product specifications.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of PBI-1393 reference standard and dissolve in a suitable solvent (e.g., DMSO or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the PBI-1393 sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compound and any impurities. For example: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV absorbance spectrum of PBI-1393 (a wavelength scan should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of PBI-1393 by the total peak area of all peaks and multiplying by 100.
-
Visualizations
Caption: Simplified signaling pathway of PBI-1393 in activated T-cells.
References
Validation & Comparative
PBI-1393 vs. IL-2 Therapy: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two immunotherapeutic agents, PBI-1393 and Interleukin-2 (IL-2), in the context of preclinical cancer models. While both agents aim to stimulate the host immune system to combat malignancies, they operate through distinct mechanisms and present different therapeutic profiles. This document summarizes available experimental data, outlines relevant methodologies, and visualizes key pathways to aid in the objective evaluation of these therapies.
Overview and Mechanism of Action
PBI-1393 is an experimental small molecule immunomodulator. Its primary mechanism of action involves the enhancement of T helper 1 (Th1) type cytokine production, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), leading to increased activation of primary T cells and cytotoxic T lymphocytes (CTLs).[1] This suggests that PBI-1393 acts as an upstream modulator of the immune response, amplifying the natural anti-tumor activities of T cells.
Interleukin-2 (IL-2) is a well-established cytokine that plays a central role in the proliferation and differentiation of T cells and Natural Killer (NK) cells.[2][3] High-dose IL-2 therapy is an approved treatment for metastatic melanoma and renal cell carcinoma.[4] Its mechanism involves direct stimulation of T cell and NK cell proliferation and cytotoxicity. However, IL-2 also promotes the expansion of regulatory T cells (Tregs), which can suppress the anti-tumor immune response, and is associated with severe toxicities such as vascular leak syndrome.[4][5]
Comparative Efficacy Data
Direct comparative preclinical studies between PBI-1393 and IL-2 as standalone therapies are not extensively available in the public domain. The following tables summarize the key efficacy data for each agent based on available research.
Table 1: In Vitro Immunomodulatory Effects
| Parameter | PBI-1393 | High-Dose IL-2 |
| Mechanism | Enhances endogenous production of IL-2 and IFN-γ by activated T cells.[1] | Directly stimulates T cells and NK cells via IL-2 receptors. |
| Effect on Cytokine Production | Increases IL-2 production by 51% and IFN-γ production by 46% in human activated T cells.[1] | Exogenously supplied, leading to supraphysiological concentrations. |
| T Cell Proliferation | Increases T cell proliferation by 39% above control in human T cells.[1] | Potent inducer of T cell proliferation. |
| CTL Response | Enhances human CTL response against PC-3 prostate cancer cells by 42%.[1] | Directly stimulates CTL activity. |
Table 2: In Vivo Anti-Tumor Efficacy in Murine Models
| Parameter | PBI-1393 | High-Dose IL-2 |
| Monotherapy | Data on monotherapy efficacy is limited. Showed significant inhibition of tumor outgrowth when combined with sub-therapeutic doses of cytotoxic drugs.[1] | Can lead to durable tumor regression in a subset of patients with metastatic melanoma and renal cell carcinoma.[4] In preclinical models, demonstrates tumor growth inhibition.[6][7][8] |
| Combination Therapy | Significant inhibition of tumor outgrowths in syngeneic mouse models when combined with cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1] | Combination with checkpoint inhibitors (e.g., anti-PD-1) has shown synergistic effects in preclinical models.[8] |
| Key Limitation | Development was discontinued, and limited public data is available. | High toxicity, including vascular leak syndrome, and short half-life.[4][5] Also stimulates immunosuppressive regulatory T cells. |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for PBI-1393 and the established pathway for IL-2.
Caption: PBI-1393 enhances Th1 cytokine production in activated T cells.
Caption: IL-2 dually activates effector and regulatory immune cells.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating and comparing immunomodulatory anti-cancer agents in preclinical models.
Caption: A typical workflow for preclinical immuno-oncology studies.
Experimental Protocols
Detailed experimental protocols for PBI-1393 are not publicly available. The following are generalized protocols based on the available literature for the evaluation of immunomodulatory agents.
In Vitro T Cell Activation and Cytokine Production Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
T Cell Activation: T cells within the PBMC population are activated using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Activated T cells are treated with varying concentrations of PBI-1393 or a vehicle control.
-
Cytokine Analysis: After a 24-48 hour incubation period, supernatants are collected, and the concentrations of IL-2 and IFN-γ are measured by ELISA.
-
T Cell Proliferation: T cell proliferation is assessed by staining with a fluorescent dye (e.g., CFSE) prior to activation and measuring dye dilution by flow cytometry after 3-5 days of culture.
-
CTL Assay: Target cancer cells (e.g., PC-3) are labeled with a radioactive isotope (e.g., 51Cr). Activated T cells are co-cultured with the labeled target cells in the presence of PBI-1393 or control. The amount of isotope released into the supernatant, indicative of target cell lysis, is measured.
In Vivo Tumor Growth Inhibition Study in Syngeneic Mouse Models
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) is implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm3). Mice are then randomized into treatment groups: (1) Vehicle control, (2) PBI-1393, (3) IL-2, (4) Combination therapy.
-
Dosing: PBI-1393 is administered (e.g., orally or intraperitoneally) according to a predetermined schedule. High-dose IL-2 is typically administered intraperitoneally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.
-
Immune Cell Analysis: Tumors and spleens are harvested, and immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, Tregs) are analyzed by flow cytometry and immunohistochemistry.
Conclusion
PBI-1393 represents an intriguing, though currently discontinued, approach to cancer immunotherapy by amplifying the endogenous Th1 response. The available data suggests it can enhance T cell activation and anti-tumor cytotoxicity, particularly in combination with chemotherapy. In contrast, high-dose IL-2 is a potent, approved immunotherapy that directly stimulates a broad anti-tumor immune response but is hampered by significant toxicities and the concomitant activation of immunosuppressive Tregs.
For researchers in drug development, the concept behind PBI-1393—enhancing the natural immune response with better-tolerated small molecules—remains a highly attractive area of investigation. Future research could focus on developing novel agents with similar mechanisms but improved potency and drug-like properties. For those studying IL-2, the focus remains on engineering novel variants and combination strategies to mitigate toxicity and selectively enhance the effector response over the regulatory one. This comparative guide highlights the distinct therapeutic hypotheses and challenges associated with these two immunomodulatory strategies.
References
- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering High-Dose IL-2 Toxicity in Reconstituted HIS Mice | genOway [genoway.com]
- 6. Increased anti-tumor effects using IL2 with anti-TGFβ reveals competition between mouse NK and CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fine-tuned long-acting interleukin-2 superkine potentiates durable immune responses in mice and non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
PBI-1393: A Comparative Analysis of a Th1-Potentiating Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PBI-1393, an investigational immunomodulator, with other established immunotherapeutic agents. The information is intended for a scientific audience to facilitate an objective assessment of its preclinical performance and potential therapeutic utility.
Introduction to PBI-1393
PBI-1393, also known as BCH-1393, is a synthetic small molecule that has been investigated for its anticancer properties. It functions as an immunomodulator by enhancing T-helper 1 (Th1) cell responses, which are critical for anti-tumor immunity. Specifically, PBI-1393 has been shown to augment the production of key Th1 cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and to promote the activation and proliferation of primary T cells, including cytotoxic T-lymphocytes (CTLs).[1][2] Preclinical studies have demonstrated that PBI-1393 can exhibit synergistic anti-tumor activity when used in combination with cytotoxic chemotherapy agents.[2] The development of PBI-1393 was undertaken by ProMetic BioSciences Inc. and later by Shire Pharmaceuticals, although its development has since been discontinued.[2]
Mechanism of Action: PBI-1393 in the Context of T-Cell Activation
PBI-1393's immunomodulatory effects are centered on the potentiation of T-cell activation and the subsequent anti-tumor immune response. The proposed mechanism involves the enhancement of signaling pathways downstream of the T-cell receptor (TCR), leading to increased production of IL-2 and IFN-γ.
Preclinical Data: PBI-1393 vs. Other Immunomodulators
The following tables summarize the in vitro effects of PBI-1393 in comparison to other classes of immunomodulators. The data for comparator drugs are sourced from various preclinical studies and may not be directly comparable due to differing experimental conditions.
T-Cell Cytokine Production
| Immunomodulator | Target/Mechanism | Cell Type | Cytokine Measured | Reported Effect |
| PBI-1393 | Enhances Th1 response | Human activated T-cells | IL-2 | 51% increase [1][2] |
| IFN-γ | 46% increase [1][2] | |||
| PD-1 Inhibitor (Pembrolizumab) | Blocks PD-1/PD-L1 interaction | Human γδ T-cells | IFN-γ | ~57% increase with Zol+IL-2 stimulation[3] |
| IL-2 | IL-2 receptor agonist | Human T-cells | IFN-γ | Dose-dependent increase |
| IFN-γ | IFN-γ receptor agonist | Human T-cells | - | Primes T-cells for enhanced function |
T-Cell Proliferation
| Immunomodulator | Target/Mechanism | Cell Type | Reported Effect |
| PBI-1393 | Enhances Th1 response | Human activated T-cells | 39% increase above control[1][2] |
| CTLA-4 Inhibitor (Ipilimumab) | Blocks CTLA-4/B7 interaction | Human CD4+ T-cells | Can reduce proliferation in vitro[4] |
| PD-1 Inhibitor | Blocks PD-1/PD-L1 interaction | Human T-cells | Enhances proliferation in the presence of PD-L1 |
| IL-2 | IL-2 receptor agonist | Human T-cells | Significant dose-dependent increase in proliferation[5][6][7][8] |
Comparative Overview of Signaling Pathways
The following diagrams illustrate the signaling pathways of PBI-1393's targets and those of the comparator immunomodulators.
T-Cell Receptor (TCR) Signaling - The Foundation of T-Cell Activation
Checkpoint Inhibitor Pathways: PD-1 and CTLA-4
Cytokine Signaling Pathways: IL-2 and IFN-γ
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
T-Cell Proliferation Assay (CFSE-based)
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). If required, further purify T-cell subsets using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Cell Culture: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate and add appropriate stimuli (e.g., anti-CD3/CD28 beads or antibodies, or specific antigens). Add PBI-1393 or comparator immunomodulators at desired concentrations.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Proliferation is assessed by the generational dilution of CFSE fluorescence in the appropriate T-cell subset.
Intracellular Cytokine Staining (ICS)
Protocol:
-
Cell Stimulation: Activate T-cells in culture with appropriate stimuli in the presence of PBI-1393 or comparator immunomodulators for a defined period (e.g., 6-24 hours).
-
Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to allow for the intracellular accumulation of cytokines.
-
Surface Staining: Harvest and wash the cells. Stain for T-cell surface markers as described in the proliferation assay protocol.
-
Fixation and Permeabilization: Wash the cells and then fix with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. After fixation, wash the cells and permeabilize with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Add fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire data on a flow cytometer to determine the percentage of cytokine-producing cells within the defined T-cell populations.
Summary and Conclusion
PBI-1393 is a small molecule immunomodulator that has demonstrated the ability to enhance Th1-mediated immune responses in preclinical in vitro studies. Its mechanism of action, focused on increasing IL-2 and IFN-γ production and promoting T-cell proliferation, positions it as a potential anti-cancer agent. When compared to other immunomodulators, PBI-1393 appears to directly stimulate T-cell effector functions, in contrast to the checkpoint inhibitors which act by removing inhibitory signals. Its effects on T-cell proliferation are notable, though IL-2 itself remains a more potent direct mitogen for T-cells. The discontinuation of PBI-1393's development suggests that it may have faced challenges in further preclinical or clinical assessments. Nevertheless, the study of compounds like PBI-1393 provides valuable insights into novel mechanisms for potentiating anti-tumor immunity. This comparative guide serves as a resource for researchers in the field of immuno-oncology to understand the preclinical profile of PBI-1393 in the context of existing immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PBI-1393 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. invitria.com [invitria.com]
- 6. Interleukin-21 (IL-21) synergizes with IL-2 to enhance T-cell receptor-induced human T-cell proliferation and counteracts IL-2/transforming growth factor-β-induced regulatory T-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Impact from IL-2, IL-7, and IL-15 on the Growth and Signaling of Activated CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating PBI-1393's Transformative Effect on the Tumor Microenvironment: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of PBI-1393, an investigational anticancer agent, and its validated effects on the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of PBI-1393 with established and emerging immunomodulatory alternatives, supported by available experimental data.
Executive Summary
PBI-1393 is a novel small molecule immunomodulator that has demonstrated significant potential in preclinical studies to enhance anti-tumor immune responses. Its primary mechanism of action involves the potentiation of T-cell activation and the production of key Th1-type cytokines, thereby shifting the TME from an immunosuppressive to an immunostimulatory state. This guide will delve into the quantitative effects of PBI-1393 and compare them against other immunotherapeutic modalities, including cytokine therapies (IL-2, IFN-gamma), checkpoint inhibitors, CAR-T cell therapy, and oncolytic viruses.
PBI-1393: Mechanism of Action and Preclinical Efficacy
PBI-1393, also known as BCH-1393, is an N,N-Dimethylaminopurine pentoxycarbonyl D-arginine compound that stimulates robust anti-tumor immune responses.[1][2] Preclinical evidence demonstrates its ability to significantly inhibit tumor growth in syngeneic mouse models, particularly when used in combination with sub-therapeutic doses of conventional cytotoxic drugs such as cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum.[1][2]
The core of PBI-1393's activity lies in its ability to modulate the adaptive immune system. Specifically, it has been shown to:
-
Enhance Th1 Cytokine Production: PBI-1393 significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated human T cells.[1][2]
-
Promote T-Cell Proliferation: By boosting IL-2 production, PBI-1393 stimulates the proliferation of T cells, expanding the population of tumor-fighting lymphocytes.[1]
-
Augment Cytotoxic T-Lymphocyte (CTL) Activity: The compound enhances the cytotoxic capabilities of T cells, enabling them to more effectively recognize and eliminate cancer cells.[1][2]
References
PBI-1393 and Checkpoint Inhibitors: A Guide to Potential Synergistic Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of a novel combination therapy: PBI-1393 with immune checkpoint inhibitors. While direct preclinical or clinical data for this specific combination is not yet publicly available, this document outlines the strong scientific rationale for its potential synergistic effects based on the distinct and complementary mechanisms of action of each agent. This guide aims to stimulate further research into this promising therapeutic strategy.
Introduction to PBI-1393 and Checkpoint Inhibitors
PBI-1393 is an investigational anticancer agent that functions by enhancing the production of Th1-type cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and by promoting the activation of primary T cells. This leads to a stimulated cytotoxic T-lymphocyte (CTL) response, a key component of the body's anti-tumor immune defense.
Immune checkpoint inhibitors are a class of monoclonal antibodies that have revolutionized cancer treatment. They work by blocking inhibitory pathways that cancer cells exploit to evade immune destruction. The most well-established checkpoint inhibitors target the PD-1/PD-L1 and CTLA-4 pathways. By blocking these checkpoints, these drugs "release the brakes" on the immune system, allowing T cells to more effectively recognize and attack cancer cells.
Scientific Rationale for Synergy
The combination of PBI-1393 and checkpoint inhibitors holds the potential for a powerful synergistic anti-tumor effect. This is based on the principle of attacking the tumor immune evasion mechanisms from two different angles:
-
PBI-1393 as the "Gas Pedal": By promoting Th1 cytokine production and T-cell activation, PBI-1393 acts to increase the number and activity of tumor-infiltrating lymphocytes (TILs). This creates a more "inflamed" tumor microenvironment, which is often associated with a better response to immunotherapy.
-
Checkpoint Inhibitors as the "Brake Release": Checkpoint inhibitors, in turn, ensure that the activated T cells stimulated by PBI-1393 can function effectively and are not shut down by the tumor's immunosuppressive mechanisms.
This dual approach could potentially overcome primary or acquired resistance to checkpoint inhibitor monotherapy, a significant challenge in the clinical setting.
Proposed Mechanism of Synergistic Action
The diagram below illustrates the proposed signaling pathways and the points of intervention for PBI-1393 and checkpoint inhibitors, highlighting the potential for a synergistic anti-tumor immune response.
PBI-1393: A Novel T-Cell Activator in Immuno-Oncology
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the quest for potent and specific T-cell activators remains a cornerstone of research and development. PBI-1393, a novel small molecule immunomodulator, has emerged as a promising candidate, demonstrating significant potential in enhancing anti-tumor immune responses. This guide provides a comparative analysis of PBI-1393 against other key T-cell activators, supported by experimental data to inform researchers, scientists, and drug development professionals.
Abstract
PBI-1393 is an anticancer agent that potentiates the immune response by enhancing the production of Th1-type cytokines and promoting primary T-cell activation.[1][2] Formerly known as BCH-1393, this N,N-Dimethylaminopurine pentoxycarbonyl D-arginine compound has been shown to stimulate cytotoxic T-lymphocyte (CTL) responses both in vitro and in vivo.[1][3] Its mechanism of action involves the upregulation of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) mRNA expression, leading to increased T-cell proliferation and enhanced CTL activity against cancer cells.[1][3] This guide will compare the efficacy and mechanistic underpinnings of PBI-1393 with established and emerging T-cell activating therapies, including checkpoint inhibitors and CAR-T cell therapy.
PBI-1393: Mechanism of Action
PBI-1393's primary role as a T-cell activator is characterized by its ability to significantly increase the production of key Th1 cytokines. Experimental data has shown that PBI-1393 enhances IL-2 and IFN-γ production in human activated T-cells by 51% and 46%, respectively.[1][3] This surge in cytokine production translates to a tangible increase in T-cell proliferation, with studies indicating a 39% rise above control levels.[1][3] Furthermore, this enhanced T-cell activity leads to a more robust cytotoxic response against tumor cells, with a 42% increase in human CTL response against prostate cancer cells (PC-3) observed.[1][3]
The signaling pathway for PBI-1393-mediated T-cell activation is depicted below:
Comparative Analysis: PBI-1393 vs. Other T-Cell Activators
To provide a clear perspective on the therapeutic potential of PBI-1393, it is essential to compare its performance with other T-cell activation strategies. The following table summarizes key comparative data.
| Feature | PBI-1393 | Checkpoint Inhibitors (e.g., Anti-PD-1) | CAR-T Cell Therapy |
| Mechanism of Action | Enhances Th1 cytokine production (IL-2, IFN-γ) and primary T-cell activation.[1][2] | Blocks inhibitory signals (e.g., PD-1/PD-L1) to restore T-cell activity. | Genetically engineered T-cells expressing Chimeric Antigen Receptors (CARs) to directly target tumor antigens. |
| Target | Undefined specific molecular target on activated T-cells. | Immune checkpoint receptors (e.g., PD-1, CTLA-4) on T-cells. | Tumor-specific surface antigens. |
| Administration | Systemic (potential for oral administration). | Intravenous infusion. | Autologous or allogeneic T-cell infusion. |
| Efficacy Data (Preclinical) | 42% increase in CTL response against PC-3 cells.[1][3] | Variable, dependent on tumor type and PD-L1 expression. | High response rates in hematological malignancies. |
| Combination Potential | Synergistic anti-tumor activity with cytotoxic drugs (cyclophosphamide, 5-fluorouracil, doxorubicin, cis-platinum).[1][3] | Combination with chemotherapy, radiation, and other immunotherapies is standard of care. | Combination with checkpoint inhibitors and other agents is under investigation. |
| Safety Profile (Anticipated) | Potential for cytokine-related toxicities. | Immune-related adverse events (irAEs) affecting various organs. | Cytokine Release Syndrome (CRS), neurotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a typical experimental workflow for evaluating the efficacy of a T-cell activator like PBI-1393.
In Vitro T-Cell Activation and Cytotoxicity Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: T-cells within the PBMC population are activated using anti-CD3 and anti-CD28 antibodies.
-
PBI-1393 Treatment: Activated T-cells are treated with varying concentrations of PBI-1393.
-
Cytokine Production Analysis: Supernatants are collected after 48-72 hours, and the concentrations of IL-2 and IFN-γ are measured by ELISA.
-
T-Cell Proliferation Assay: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation and treatment. Proliferation is assessed by flow cytometry, measuring the dilution of CFSE.
-
Cytotoxic T-Lymphocyte (CTL) Assay: Activated and PBI-1393-treated T-cells are co-cultured with a target cancer cell line (e.g., PC-3). Target cell lysis is measured using a standard chromium-51 release assay or a non-radioactive equivalent.
Conclusion
PBI-1393 represents a promising small molecule approach to T-cell activation with a distinct mechanism of action centered on the enhancement of Th1 cytokine production. Its ability to stimulate CTL responses and synergize with conventional chemotherapy warrants further investigation. While established immunotherapies like checkpoint inhibitors and CAR-T cells have revolutionized cancer treatment, PBI-1393 may offer a complementary or alternative strategy, potentially with a different safety profile and applicability to a broader range of tumor types. Continued preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of PBI-1393 in the immuno-oncology armamentarium.
References
PBI-1393: A Comparative Analysis of Immune Cell Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PBI-1393, an investigational immunomodulatory agent, and its cross-reactivity with various immune cell populations. PBI-1393 is primarily known for its ability to enhance T-helper 1 (Th1) type cytokine production and promote primary T-cell activation.[1][2] This document compares the effects of PBI-1393 with other immunomodulatory agents, offering insights into its potential therapeutic applications and off-target effects.
Executive Summary
PBI-1393 has demonstrated potent T-cell activating properties, characterized by increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), leading to enhanced cytotoxic T-lymphocyte (CTL) responses.[1][2] This guide explores the broader immunological impact of PBI-1393 by examining its effects on B-cells, Natural Killer (NK) cells, and myeloid cells, drawing comparisons with other immunomodulators where data is available. While information on PBI-1393's direct effects on non-T-cell lineages is limited, this guide synthesizes the available data and provides a framework for further investigation.
T-Cell Activation Profile
PBI-1393 is a small molecule that has been shown to significantly stimulate CTL responses both in vitro and in vivo.[1] It enhances the production of key Th1 cytokines, IL-2 and IFN-γ, in human activated T-cells by 51% and 46% respectively.[1] This leads to a notable increase in T-cell proliferation (39% above control) and a heightened CTL response against cancer cells.[2] The mechanism of action, while not fully elucidated, appears to involve the potentiation of the immune response, suggesting its potential as an alternative to IL-2 and/or IFN-γ therapy.[1][2]
PBI-1393 Signaling Pathway in T-Cells
The signaling cascade initiated by PBI-1393 in T-cells converges on the activation of transcription factors that drive the expression of Th1-associated genes.
References
Benchmarking PBI-1393 Against Standard Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anticancer agent PBI-1393 against established standard-of-care therapies. The data presented is based on available preclinical studies and aims to offer an objective resource for the scientific community. Due to the discontinued development of PBI-1393, the available data is limited to early preclinical evaluations.
Executive Summary
PBI-1393 is an immunomodulatory agent designed to enhance the body's anti-tumor immune response. Preclinical studies have demonstrated its ability to stimulate T-cell activation and cytokine production. The primary focus of its in vivo evaluation was in combination with cytotoxic chemotherapies, where it showed potential to synergize with these agents in murine cancer models. This guide will compare the efficacy of PBI-1393 in combination with cyclophosphamide against the standalone performance of cyclophosphamide and other standard therapies, including docetaxel and immune checkpoint inhibitors, in relevant preclinical cancer models.
Data Presentation
In Vitro Immunomodulatory Activity of PBI-1393
| Parameter | Cell Type | Effect of PBI-1393 | Reference |
| IL-2 Production | Human Activated T-cells | 51% increase | [1] |
| IFN-γ Production | Human Activated T-cells | 46% increase | [1] |
| T-cell Proliferation | Human Activated T-cells | 39% increase above control | [1] |
| Cytotoxic T-Lymphocyte (CTL) Response | Human CTLs against PC-3 cells | 42% increase | [1] |
In Vivo Anti-Tumor Efficacy of PBI-1393 and Standard Therapies
DA-3 Mouse Breast Carcinoma Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| PBI-1393 (BCH-1393) + Cyclophosphamide | PBI-1393: 50 mg/kg, daily IP; Cyclophosphamide: 100 mg/kg, single IV bolus | 70-80% of mice tumor-free; 90% tumor growth inhibition in remaining mice | [2] |
| Cyclophosphamide (alone) | 150 mg/kg, single IP | Significant tumor growth inhibition | [3] |
MC38 Mouse Colon Adenocarcinoma Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| PBI-1393 (BCH-1393) + Cyclophosphamide | PBI-1393: 50 mg/kg, daily IP; Cyclophosphamide: 50 mg/kg | Significant delay in tumor growth compared to Cyclophosphamide alone | [2] |
| Cyclophosphamide (alone) | Not specified in PBI-1393 study for direct comparison | - | |
| Anti-PD-1 Monotherapy | 12.5 mg/kg per week, IP | Significant tumor growth inhibition | [4] |
| Anti-CTLA-4 Monotherapy | 200 µ g/dose , IP (4 doses) | Significant tumor growth inhibition | [5][6] |
PC-3 Human Prostate Carcinoma Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Docetaxel | 5 mg/kg | Significant inhibition of tumor size increase (55% vs 158% in control) | [7] |
Note: Direct head-to-head comparative studies of PBI-1393 with all listed standard therapies are not available. The data is compiled from separate studies, and experimental conditions may vary.
Experimental Protocols
PBI-1393 In Vivo Anti-Tumor Studies (Synergistic Effects with Cyclophosphamide)
Animal Models:
-
DA-3 Model: Not explicitly detailed in the available abstract.
Tumor Cell Inoculation:
-
DA-3 and MC38 tumor cells were inoculated into mice. The exact number of cells and inoculation site are not specified in the abstract.
Treatment Regimen:
-
PBI-1393 (BCH-1393): 50 mg/kg administered intraperitoneally (IP) daily.[2]
-
Cyclophosphamide:
Endpoint Measurement:
-
Tumor outgrowth prevention and tumor growth inhibition were the primary endpoints.[2]
Standard Therapy In Vivo Studies (for comparison)
Docetaxel in PC-3 Xenograft Model:
-
Animal Model: Male ICR-NOD/SCID mice, 6 to 8 weeks old.[7]
-
Tumor Cell Inoculation: PC3 tumor xenografts were implanted.[7]
-
Treatment Regimen: Treatment was initiated when tumor size reached approximately 100 mm³. The exact docetaxel dosage that resulted in the cited data was 5 mg/kg.[7][8]
-
Endpoint Measurement: Percentage of tumor size increase over time.[9]
Anti-PD-1 and Anti-CTLA-4 in MC38 Model:
-
Tumor Cell Inoculation: 2x10^6 MC38 cells were injected subcutaneously.[5][6]
-
Treatment Regimen:
-
Endpoint Measurement: Tumor volume was measured twice weekly.[5][6]
Signaling Pathways and Experimental Workflows
PBI-1393 Proposed Mechanism of Action
Caption: PBI-1393 stimulates T-cells to produce IL-2 and IFN-γ, leading to enhanced T-cell activation and CTL response against tumor cells.
Experimental Workflow for PBI-1393 and Cyclophosphamide Combination Therapy
Caption: Workflow for evaluating the in vivo efficacy of PBI-1393 in combination with cyclophosphamide in syngeneic mouse tumor models.
Logical Relationship of PBI-1393 as a Combination Therapy
Caption: PBI-1393 is hypothesized to enhance the efficacy of standard chemotherapy through a synergistic combination of immunomodulation and direct cytotoxicity.
Conclusion
The available preclinical data suggests that PBI-1393, as an immunomodulatory agent, held promise in enhancing the efficacy of conventional chemotherapy. The synergistic effect observed with cyclophosphamide in murine models of breast and colon cancer indicated a potential for combination therapies to improve anti-tumor responses. However, the lack of publicly available data on its combination with other cytotoxic agents such as 5-fluorouracil, doxorubicin, and cisplatin, and the discontinuation of its development, limit a more comprehensive comparison with the current standard-of-care. Further research into agents with similar mechanisms of action may still provide valuable insights for the development of novel cancer immunotherapies.
References
- 1. Enhancement of Th1 type cytokine production and primary T cell activation by PBI-1393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity of a novel immunomodulator, BCH-1393, in combination with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with cyclophosphamide supported by various dendritic cell-based vaccines induces diversification in CD4+ T cell response against MC38 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PBI-1393: A Preclinical Overview and Comparison with Immunomodulatory Cytokines
- An Investigational Anticancer Agent with a Discontinued Development Trajectory -
This guide provides a comprehensive overview of the preclinical data for PBI-1393, an investigational anticancer agent. Due to the discontinuation of its development, no clinical trial data is available. This document summarizes the existing preclinical findings, outlines its proposed mechanism of action, and compares it with established immunomodulatory therapies, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), that it was once suggested to complement or serve as an alternative to.
PBI-1393: Preclinical Data Summary
PBI-1393 (also known as BCH-1393) is a small molecule that was investigated for its potential as an anticancer agent. Its development was discontinued, and it did not proceed to extensive clinical trials. The available data is from preclinical in vitro and in vivo studies.
Quantitative Preclinical Data
The following table summarizes the key quantitative findings from preclinical studies on PBI-1393.
| Efficacy Endpoint | Result | Cell/Model System |
| IL-2 Production Enhancement | 51% increase | Human activated T cells |
| IFN-γ Production Enhancement | 46% increase | Human activated T cells |
| T cell Proliferation | 39% increase above control | Human T cells |
| CTL Response against PC-3 | 42% increase | Human CTLs and prostate cancer cells |
Experimental Protocols
Details of the experimental protocols from the published preclinical studies are summarized below:
-
Cell Culture and Activation: Human T cells were activated, likely using standard methods such as anti-CD3 and anti-CD28 antibodies, to mimic an immune response.
-
Cytokine Production Measurement: The levels of IL-2 and IFN-γ produced by activated T cells, with and without PBI-1393 treatment, were quantified. This was likely performed using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
-
mRNA Expression Analysis: Reverse Transcription Polymerase Chain Reaction (RT-PCR) was used to measure the mRNA expression levels of IL-2 and IFN-γ, indicating that PBI-1393's effect is at the level of gene transcription.
-
T Cell Proliferation Assay: The proliferation of human T cells in response to PBI-1393 was measured, likely using a standard assay such as MTT or BrdU incorporation.
-
Cytotoxic T-Lymphocyte (CTL) Assay: The ability of human CTLs to kill prostate cancer cells (PC-3 cell line) was assessed in the presence and absence of PBI-1393. This is a standard method to evaluate the cancer-killing potential of immune cells.
-
In Vivo Tumor Models: PBI-1393 was tested in syngeneic mouse tumor models in combination with sub-therapeutic doses of chemotherapy agents (cyclophosphamide, 5-fluorouracil, doxorubicin, and cis-platinum) to assess its anti-tumor activity in a living organism.
Mechanism of Action & Signaling Pathways
PBI-1393 was shown to enhance the production of Th1-type cytokines, specifically IL-2 and IFN-γ, and to promote the activation of primary T cells. This suggests a mechanism centered on boosting the cell-mediated immune response against cancer cells.
Proposed Signaling Pathway for PBI-1393
The following diagram illustrates the proposed mechanism of action for PBI-1393 based on the available preclinical data.
Caption: Proposed mechanism of PBI-1393 in T cells.
Comparison with Alternative Immunotherapies
PBI-1393 was suggested as a potential alternative or combination therapy to IL-2 and IFN-γ. The following sections and diagrams provide a high-level comparison of their mechanisms of action.
Interleukin-2 (IL-2)
IL-2 is a cytokine that plays a central role in the proliferation and differentiation of T and B lymphocytes. High-dose IL-2 therapy (aldesleukin) is an approved treatment for metastatic melanoma and renal cell carcinoma.[1][2][3] It works by broadly stimulating the immune system to attack cancer cells.[1]
Caption: Simplified IL-2 signaling pathway.
Interferon-gamma (IFN-γ)
IFN-γ is a cytokine that is critical for innate and adaptive immunity against viral and intracellular bacterial infections and for tumor control.[4] It has pleiotropic effects, including the activation of macrophages, enhancement of antigen presentation, and direct anti-proliferative effects on tumor cells.[4][5]
Caption: Simplified IFN-γ signaling pathway.
Concluding Remarks
PBI-1393 showed promise in preclinical studies as an immunomodulatory agent capable of enhancing anti-tumor T cell responses. Its mechanism of action, focused on the upregulation of key Th1 cytokines, positioned it as a potential candidate for cancer immunotherapy. However, with its development being discontinued, the translation of these preclinical findings into clinical efficacy remains unknown. The information presented in this guide is intended for research and informational purposes, providing a historical snapshot of a discontinued drug candidate and its scientific context within the broader field of cancer immunotherapy.
References
- 1. Interleukin IL-2 (Aldesleukin) Proleukin Overview for Melanoma Treatment - MRA [curemelanoma.org]
- 2. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 3. oncolink.org [oncolink.org]
- 4. Frontiers | Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
Independent Validation of PBI-1393 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical research findings for PBI-1393, an investigational anticancer agent, with established and alternative immunotherapeutic approaches. The data presented is collated from publicly available research to facilitate an independent validation of PBI-1393's performance and potential.
Executive Summary
PBI-1393 is an anticancer agent that has been shown to enhance the production of Th1-type cytokines and promote primary T-cell activation.[1][2] Preclinical studies indicate that PBI-1393 stimulates cytotoxic T-lymphocyte (CTL) responses and exhibits anti-tumor activity in syngeneic mouse models, particularly when used in combination with sub-therapeutic doses of cytotoxic drugs.[1][2] The proposed mechanism of action involves the upregulation of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) mRNA expression, leading to increased T-cell proliferation and enhanced CTL-mediated killing of cancer cells.[1][2][3] This guide compares the reported efficacy of PBI-1393 with that of recombinant IL-2, IFN-γ, and immune checkpoint inhibitors.
Data Presentation: Comparative Performance Metrics
The following tables summarize the available quantitative data for PBI-1393 and its alternatives. It is crucial to note that the experimental conditions for each study may vary, and direct comparisons should be made with caution.
Table 1: In Vitro Enhancement of T-Cell Activity
| Treatment | Metric | Result | Experimental System |
| PBI-1393 | IL-2 Production | 51% increase | Human Activated T-Cells |
| IFN-γ Production | 46% increase | Human Activated T-Cells | |
| T-Cell Proliferation | 39% increase above control | Human T-Cells | |
| CTL Response | 42% increase in killing of PC-3 cells | Human CTLs vs. Prostate Cancer Cells (PC-3) | |
| Recombinant IL-2 | T-Cell Proliferation | Essential for robust ex vivo expansion | CAR-T Cells |
| Cytokine Production | Induces IFN-γ production in CD8+ T-cells | Murine CD8+ T-Cells | |
| Recombinant IFN-γ | T-Cell Activation | Augments proliferation and cytotoxicity | Human Mixed-Lymphocyte Cultures |
| CTL Generation | Can limit CTL generation by reducing IL-2 production | Murine Mixed-Lymphocyte Cultures | |
| Pembrolizumab | IFN-γ Production | Enhances IFN-γ production | TT-induced PBMCs and alloreactive CD4+ T-cell clones |
| Nivolumab | Cytokine Production | Significantly increases IL-10, IFN-γ, IL-2, and TNF-α | Mixed Lymphocyte Reaction (MLR) assay |
Note: The quantitative data for recombinant cytokines and checkpoint inhibitors often focuses on downstream functional outcomes rather than percentage increases in specific cytokine production in the same manner as reported for PBI-1393.
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment | Metric | Result | Tumor Model |
| PBI-1393 | Tumor Growth Inhibition | ~90% inhibition in mice that developed tumors | Syngeneic mouse tumor models |
| Recombinant IL-2 | Tumor Regression | Can mediate regression of established tumors | Murine sarcoma (MCA-207) |
| Recombinant IFN-γ | Tumor Growth | Can promote tumor escape in some models | CT26 colon carcinoma |
| Pembrolizumab | Tumor Growth Inhibition | Significant growth inhibition | TNBC and NSCLC PDX in humanized mice |
| Nivolumab + Urelumab | Tumor Growth | Significantly slowed tumor growth | Human colorectal (HT-29) and patient-derived gastric carcinoma in humanized mice |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of PBI-1393 and standardized workflows for key immunological assays.
Caption: Proposed signaling pathway of PBI-1393 in T-cells.
Caption: Standard experimental workflows for key immuno-oncology assays.
Experimental Protocols
Cytokine Production Measurement (ELISA)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
T-Cell Activation: Plate PBMCs in a 96-well plate and activate T-cells using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Add PBI-1393 or alternative therapeutic agents at desired concentrations to the appropriate wells. Include a vehicle control.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
T-Cell Proliferation Assay
-
Cell Preparation: Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed to daughter cells upon division.
-
Activation and Treatment: Activate the labeled T-cells with anti-CD3/CD28 beads or plate-bound antibodies in the presence of PBI-1393 or alternative treatments.
-
Culture: Culture the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Cytotoxic T-Lymphocyte (CTL) Assay
-
Effector Cell Generation: Generate antigen-specific CTLs by co-culturing T-cells with antigen-presenting cells (APCs) pulsed with the relevant antigen.
-
Target Cell Preparation: Culture the target cancer cell line (e.g., PC-3). Label the target cells with a viability dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios in the presence of PBI-1393 or alternative treatments.
-
Incubation: Incubate the co-culture for 4-18 hours.
-
Lysis Measurement: Measure the release of the label from the target cells into the supernatant, which is proportional to the extent of CTL-mediated killing. For fluorescent dyes, lysis is measured by the loss of fluorescence in the target cells.
Conclusion
The available preclinical data suggests that PBI-1393 is a potent immunomodulatory agent that enhances Th1-mediated anti-tumor immunity. Its ability to increase IL-2 and IFN-γ production, leading to enhanced T-cell proliferation and cytotoxicity, positions it as a potential candidate for cancer immunotherapy. However, further studies with standardized protocols and head-to-head comparisons with current standard-of-care immunotherapies are necessary to fully elucidate its therapeutic potential and clinical relevance. The experimental protocols and workflows provided in this guide offer a framework for such validation studies.
References
Safety Operating Guide
Navigating the Disposal of PBI-1393: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for the investigational anticancer agent PBI-1393 necessitates a cautious approach to its disposal, adhering to general best practices for handling hazardous chemical and cytotoxic waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound.
In the absence of a manufacturer-provided SDS, investigational compounds like PBI-1393 should be treated as hazardous until their properties are fully understood.[1] The responsibility for safe handling and disposal lies with the individuals and institutions conducting the research. Adherence to institutional, local, and federal regulations is paramount.[2][3]
Core Principles of Chemical Waste Management
Proper management of laboratory chemical waste is fundamental to ensuring the safety of personnel and the environment. Key principles include:
-
Segregation: Never mix incompatible waste streams.[4][5] Acids should be kept separate from bases, and oxidizing agents from reducing agents.[6] Specifically, waste solutions and solids of antineoplastic drugs should be contained separately from other hazardous chemical waste.[3]
-
Containment: Hazardous waste must be stored in compatible, leak-proof containers with secure caps.[2][6] Containers should not be overfilled, leaving at least one inch of headroom to allow for expansion.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the associated hazards (e.g., flammable, toxic), and the date the container becomes full.[6]
-
Designated Storage: Hazardous waste should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which must be inspected weekly for any signs of leakage.[6]
Step-by-Step Disposal Procedures for PBI-1393
The following procedural guidance is based on general protocols for handling investigational and cytotoxic compounds.
-
Personal Protective Equipment (PPE): Before handling PBI-1393 for disposal, all personnel must wear appropriate PPE. This includes double chemotherapy-rated gloves, a disposable, non-permeable gown, and safety goggles or a face shield.[7] If there is a risk of aerosol generation, all handling must occur within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[7]
-
Categorization of Waste: At the point of generation, waste must be segregated into appropriate categories. A general breakdown is provided in the table below.
-
Container Management:
-
Bulk Waste: Materials containing more than 3% of the original PBI-1393 by weight, such as partially full vials or items from a spill cleanup, are considered "bulk" or "acute" hazardous waste.[8] These should be placed in a designated black RCRA (Resource Conservation and Recovery Act) regulated container.[3][7]
-
Trace Waste: Items with minimal residual amounts of the drug (less than 3%), such as "empty" vials, IV tubing, and contaminated PPE, are considered "trace" chemotherapy waste.[8] These items should be disposed of in a designated yellow chemotherapy waste container for incineration.[7][9]
-
Sharps: Needles and syringes contaminated with PBI-1393 must be disposed of in a designated sharps container. If the syringe contains any visible residual drug, it should be treated as bulk hazardous waste and placed in the black RCRA container.[3] Do not recap needles.[3]
-
-
Spill Cleanup:
-
Restrict access to the spill area.
-
Wearing full PPE, gently cover solid spills with damp absorbent pads to avoid creating dust.[7]
-
Use forceps or other tools to collect all contaminated materials.
-
Clean the spill area with a detergent solution followed by a thorough rinse with water.[3]
-
All materials used for the cleanup are considered bulk hazardous waste and must be disposed of in the black RCRA container.[7]
-
-
Final Disposal:
Quantitative Data Summary: Waste Categorization and Disposal
| Waste Category | Description | Recommended Container | Disposal Method |
| Bulk Chemical Waste | Unused PBI-1393, solutions with significant concentrations, heavily contaminated materials, spill cleanup debris. Contains >3% of the original compound by weight.[8] | Black RCRA-regulated hazardous waste container.[3][7] | Collection by licensed hazardous waste contractor for specialized treatment (e.g., incineration). |
| Trace Chemical Waste | "Empty" vials, contaminated PPE (gloves, gowns), disposable labware with minimal residue. Contains <3% of the original compound by weight.[8] | Yellow trace chemotherapy waste container.[7][9] | Incineration.[9] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with PBI-1393. | Designated sharps container (yellow for trace, black for bulk).[3][9] | Segregated collection and incineration. |
| Aqueous Solutions | Dilute, neutralized aqueous solutions may be eligible for drain disposal in some localities, but this is highly regulated and generally not recommended for investigational compounds. Consult your institution's EHS office before any drain disposal. [6][12] | N/A | To be determined by institutional policy. |
Experimental Protocols: Surface Decontamination
A routine surface decontamination protocol should be performed after handling PBI-1393 to ensure a safe working environment.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (yellow or black bin)[10]
Procedure:
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the appropriate hazardous waste container.[10]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional technique. Dispose of the wipe.[10]
-
Final Decontamination: Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. Allow the surface to air dry completely.[10]
Logical Workflow for PBI-1393 Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving PBI-1393.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. danielshealth.com [danielshealth.com]
- 3. web.uri.edu [web.uri.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
Handling PBI-1393: A Guide to Personal Protective Equipment and Safe Disposal
Disclaimer: Detailed safety and handling information specifically for PBI-1393 is not publicly available. This guide is based on general best practices for handling research-grade chemicals with unknown toxicological profiles. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal protocols before working with this compound.
PBI-1393 is identified as an anticancer agent that enhances Th1 type cytokine production and primary T cell activation.[1] Due to its biological activity and the lack of comprehensive safety data, a cautious approach to handling is imperative. The following guidelines provide a framework for minimizing exposure and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure in the laboratory.[2] A thorough hazard assessment should be conducted before any work with PBI-1393 begins.[2][3]
Recommended PPE for Handling PBI-1393
| Operation | Minimum PPE Requirement | Recommended PPE for Increased Protection |
| Handling Solids (weighing, aliquoting) | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Double-gloving (nitrile)- Chemical splash goggles- Lab coat with knit cuffs- Use of a ventilated balance enclosure or chemical fume hood |
| Preparing Solutions | - Nitrile gloves- Chemical splash goggles- Lab coat | - Double-gloving (nitrile)- Face shield in addition to goggles- Chemical-resistant apron over lab coat- Work within a certified chemical fume hood |
| Administering to Cell Cultures or Animals | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Double-gloving (nitrile)- Gown with full back closure- Use of a biological safety cabinet (BSC) |
PPE Selection and Use Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
